2-Methyl-1,3-benzothiazole-6-sulfonamide: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Mechanisms
Executive Summary 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) is a highly specialized heterocyclic compound characterized by a fused benzothiazole core and a primary sulfonamide moiety. In the realm of dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) is a highly specialized heterocyclic compound characterized by a fused benzothiazole core and a primary sulfonamide moiety. In the realm of drug discovery and molecular pharmacology, benzothiazole sulfonamides are recognized as privileged scaffolds, primarily due to their potent activity as Carbonic Anhydrase (CA) inhibitors [1].
This technical whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, mechanistic pharmacology, and synthetic methodologies. Designed for researchers and drug development professionals, this guide emphasizes the causality behind chemical behaviors and provides self-validating protocols to ensure scientific integrity during synthesis and characterization.
Physicochemical Profiling & Structural Analysis
The structural architecture of 2-methyl-1,3-benzothiazole-6-sulfonamide dictates its behavior in both synthetic environments and biological systems. The benzothiazole core provides essential lipophilicity, enabling the molecule to penetrate biological membranes and anchor into the hydrophobic pockets of target enzymes. Conversely, the primary sulfonamide group (-SO₂NH₂) acts as a critical hydrogen bond donor/acceptor and a potent zinc-binding group (ZBG).
The following table summarizes the quantitative physicochemical data of the compound, highlighting the causality and significance of each property:
Property
Value
Causality / Significance
IUPAC Name
2-Methyl-1,3-benzothiazole-6-sulfonamide
Standard nomenclature defining the core heterocyclic structure.
CAS Number
21431-21-0
Unique identifier for chemical database indexing and procurement.
Molecular Formula
C₈H₈N₂O₂S₂
Dictates the exact mass and isotopic distribution for MS analysis[2].
Molecular Weight
228.29 g/mol
Optimal size for small-molecule drug design, strictly adhering to Lipinski's Rule of 5.
Melting Point
213–214 °C
The high melting point indicates strong intermolecular hydrogen bonding in the crystal lattice, primarily driven by the sulfonamide group.
Physical Form
Solid / Powder
Facilitates easy handling, precise weighing, and stable formulation.
Hydrogen Bond Donors
1 (-NH₂ group)
Critical for zinc coordination and active site anchoring in metalloenzymes.
Hydrogen Bond Acceptors
4 (N, O, S atoms)
Enhances aqueous solubility and facilitates complex target protein interactions.
The primary pharmacological utility of 2-methyl-1,3-benzothiazole-6-sulfonamide lies in its ability to inhibit metalloenzymes, specifically Carbonic Anhydrase (CA).
The Causality of Inhibition:
The active site of Carbonic Anhydrase contains a catalytic Zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule/hydroxide ion. The pKa of the primary sulfonamide group in this compound is typically between 7.0 and 8.0. At physiological pH, a significant fraction of the sulfonamide exists as a deprotonated anion (-SO₂NH⁻). This anion is a highly potent nucleophile that displaces the zinc-bound water molecule, directly coordinating with the Zn²⁺ ion. By occupying this critical catalytic space, the compound completely blocks the enzyme's ability to hydrate carbon dioxide (CO₂) into bicarbonate and protons, leading to localized intracellular acidification and metabolic disruption.
Figure 1: Mechanism of Action for Carbonic Anhydrase Inhibition.
Synthetic Methodology & Protocol
The synthesis of 2-methyl-1,3-benzothiazole-6-sulfonamide relies on the highly efficient chlorosulfonation of the parent benzothiazole, followed by rapid amidation[3].
Preparation: Cool a reaction flask containing excess chlorosulfonic acid (ClSO₃H) to 0 °C using an ice-salt bath.
Addition: Slowly add 2-methylbenzothiazole dropwise to the stirring acid.
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal decomposition and controls the generation of HCl gas.
Heating: Gradually warm the mixture to room temperature, then heat to 100 °C for 3 hours.
Causality: Chlorosulfonic acid acts as both a sulfonating and chlorinating agent[1]. Initial low temperatures yield the sulfonic acid intermediate. Heating with excess reagent drives the thermodynamic equilibrium toward the highly reactive 2-methylbenzothiazole-6-sulfonyl chloride[3]. The 6-position is regioselectively favored due to the directing effects of the fused thiazole ring.
Quenching: Carefully pour the cooled mixture over crushed ice to precipitate the sulfonyl chloride. Filter immediately.
Reaction: Suspend the crude sulfonyl chloride in cold water (0 °C) and add a concentrated aqueous ammonia solution (NH₄OH) in excess.
Causality: The sulfonyl chloride is highly susceptible to hydrolysis. Operating at 0 °C with a strong nucleophile (NH₃) ensures rapid conversion to the stable sulfonamide rather than reverting to the sulfonic acid.
Workup: Stir for 2 hours at room temperature, then acidify slightly with dilute HCl to precipitate the crude 2-methyl-1,3-benzothiazole-6-sulfonamide.
Recrystallization: Dissolve the crude product in boiling ethanol. Add water dropwise until slight turbidity appears, then allow to cool slowly.
Causality: Ethanol/water is the optimal solvent system because the compound is soluble in hot ethanol but insoluble in water. The slow cooling forces the compound to crystallize into a high-purity lattice, leaving synthetic impurities dissolved in the mother liquor.
Figure 2: Step-by-step synthetic workflow from 2-methylbenzothiazole.
Analytical Validation & Quality Control
To ensure scientific trustworthiness, the synthesized compound must be verified using a self-validating analytical system. Do not rely solely on yield; structural confirmation is mandatory.
¹H NMR (DMSO-d₆, 400 MHz):
Expected Signals: A 3H singlet at ~2.8 ppm confirms the intact 2-methyl group. The aromatic region will display a 1,2,4-trisubstituted pattern (a doublet, a doublet of doublets, and a fine doublet) corresponding to the protons on the benzothiazole ring.
Self-Validating Protocol (D₂O Exchange): The sulfonamide protons (-SO₂NH₂) will appear as a broad 2H singlet around 7.5–8.0 ppm. To validate this assignment, add a drop of Deuterium Oxide (D₂O) to the NMR tube and shake. The broad singlet will disappear due to rapid proton-deuterium exchange, unequivocally confirming the successful amidation of the sulfonyl chloride.
LC-MS (ESI+):
Expected Signals: The mass spectrum must show a dominant [M+H]⁺ molecular ion peak at m/z 229.0, validating the molecular weight (228.29 g/mol ) and the molecular formula (C₈H₈N₂O₂S₂)[2].
Melting Point Determination:
A sharp melting point at 213–214 °C confirms high crystalline purity. A depressed or broadened melting range indicates incomplete amidation or residual sulfonic acid impurities.
2-Methyl-1,3-benzothiazole-6-sulfonamide mechanism of action
Title: Mechanism of Action of 2-Methyl-1,3-benzothiazole-6-sulfonamide: A Technical Guide on Carbonic Anhydrase Inhibition Executive Summary As drug development increasingly targets the tumor microenvironment and specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Mechanism of Action of 2-Methyl-1,3-benzothiazole-6-sulfonamide: A Technical Guide on Carbonic Anhydrase Inhibition
Executive Summary
As drug development increasingly targets the tumor microenvironment and specific metalloenzymes, the 1,3-benzothiazole-6-sulfonamide scaffold has emerged as a privileged pharmacophore[1]. Specifically, 2-methyl-1,3-benzothiazole-6-sulfonamide functions as a potent, competitive inhibitor of human Carbonic Anhydrases (hCAs)[2]. This technical whitepaper dissects the molecular mechanism of action, structural binding kinetics, and the rigorous, self-validating experimental workflows required to evaluate this class of inhibitors.
Molecular Architecture & Pharmacophore Analysis
The pharmacological efficacy of 2-methyl-1,3-benzothiazole-6-sulfonamide is driven by its tripartite molecular architecture:
The Zinc-Binding Group (ZBG): The primary sulfonamide (
−SO2NH2
) at the 6-position is the critical warhead. In the physiological environment of the enzyme active site, this group undergoes deprotonation to form a sulfonamidate anion (
−SO2NH−
), which coordinates directly to the catalytic zinc ion[3].
The Benzothiazole Core: This bicyclic heteroaromatic ring system provides a rigid geometric framework. It engages in extensive van der Waals interactions and
π−π
stacking with the hydrophobic wall of the CA active site (comprising residues like Val121, Val143, Leu198, and Trp209 in hCA II)[4].
The 2-Methyl Substituent: The addition of a methyl group at the 2-position modulates the lipophilicity and steric bulk of the molecule. This "tail approach" dictates the orientation of the inhibitor within the active site cone, fine-tuning its selectivity profile between cytosolic off-target isoforms (hCA I, II) and transmembrane disease-associated isoforms (hCA IX, XII)[2][3].
Mechanism of Action: Catalytic Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide (
CO2+H2O⇌HCO3−+H+
). The active site features a Zn(II) ion tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion[4].
Mechanism of Inhibition:
When 2-methyl-1,3-benzothiazole-6-sulfonamide enters the 15 Å deep active site cleft, the sulfonamide group displaces the zinc-bound nucleophilic hydroxide[3]. The nitrogen atom of the sulfonamidate coordinates to the Zn(II) ion, while the oxygen atoms of the
−SO2−
group engage in critical hydrogen bonds with the backbone amide of Thr199. This completely paralyzes the enzyme, preventing the nucleophilic attack on
CO2
[4].
Catalytic cycle of Carbonic Anhydrase and inhibition by the sulfonamide pharmacophore.
Quantitative Inhibition Profile
To contextualize the potency of the benzothiazole-6-sulfonamide scaffold, we evaluate its inhibition constants (
Ki
). Due to the ultra-tight binding nature of these compounds,
Ki
values frequently fall into the sub-nanomolar range for dominant isoforms like hCA II and hCA VII[2]. The table below summarizes the inhibitory profile of structurally analogous 2-substituted-benzothiazole-6-sulfonamides, demonstrating the baseline potency expected for the 2-methyl derivative[5].
Compound ID
2-Substituent
hCA I (
Ki
, nM)
hCA II (
Ki
, nM)
hCA VII (
Ki
, nM)
hCA IX (
Ki
, nM)
1
-NH₂
10.3
0.63
0.58
2.5
2
-NHCOCH₃
78.4
1.2
1.0
5.4
3
-I
9.8
0.87
0.75
3.1
AAZ
Acetazolamide (Std)
250
12
2.5
25
Table 1: Comparative inhibition constants of analogous benzothiazole-6-sulfonamides against human CA isoforms[5].
Experimental Protocols: Building a Self-Validating System
As a Senior Application Scientist, I mandate that any high-affinity hit must be validated through orthogonal methods. Kinetic data alone can be skewed by compound aggregation or assay artifacts; therefore, it must be cross-validated with direct structural observation. The following protocols detail the causal logic behind our standard validation pipeline.
Experimental workflow for validating carbonic anhydrase inhibitors combining kinetics and structure.
Protocol A: Stopped-Flow CO₂ Hydrase Assay
Causality: Standard steady-state colorimetric assays fail because hCA II possesses one of the highest known enzymatic turnover numbers (
kcat≈106 s−1
). We utilize stopped-flow spectrophotometry to achieve the millisecond temporal resolution required to capture the initial velocity of the reaction[2].
Enzyme Preparation: Dilute recombinant hCA II to a final concentration of 10 nM in an assay buffer comprising 20 mM HEPES (pH 7.4) and 20 mM
Na2SO4
. Logic: Sodium sulfate maintains ionic strength without introducing coordinating anions (like chloride) that could competitively inhibit the active site.
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 2-methyl-1,3-benzothiazole-6-sulfonamide (0.1 nM to 100 nM) for 15 minutes at 20°C. Logic: This guarantees that the Enzyme-Inhibitor thermodynamic equilibrium is fully established prior to substrate exposure, preventing underestimation of potency.
Reaction Initiation: Rapidly mix the E-I solution 1:1 with
CO2
-saturated water (substrate) in the stopped-flow apparatus containing Phenol Red as a pH indicator.
Data Acquisition & Validation: Monitor the absorbance decay at 557 nm (isosbestic point of Phenol Red). Use Acetazolamide (AAZ) as a positive control standard to validate the dynamic range of the assay[5]. Calculate the
Ki
using the Morrison equation for tight-binding inhibitors.
Protocol B: X-ray Crystallography via Ligand Soaking
Causality: To prove that the observed
Ki
is driven by the predicted ZBG coordination and not allosteric interference, we must resolve the 3D structure[4]. We choose ligand soaking over co-crystallization because the hydrophobic nature of the 2-methylbenzothiazole scaffold requires organic solvents (e.g., DMSO) that can disrupt the delicate lattice of apo-hCA crystals.
Apo-Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method against a reservoir solution of 1.2 M sodium citrate in 50 mM Tris-HCl (pH 8.0).
Ligand Soaking: Transfer robust crystals into a cryoprotectant drop (reservoir solution + 15% v/v glycerol) containing 2 mM of 2-methyl-1,3-benzothiazole-6-sulfonamide. Incubate for 24 hours. Logic: Glycerol prevents ice crystal formation during flash-freezing, while the 24-hour window allows the ligand to diffuse through the solvent channels into the active site.
Diffraction: Flash-freeze the crystals in liquid nitrogen (100 K) and collect X-ray diffraction data at a synchrotron source.
Structural Validation: Resolve the structure by molecular replacement. Validate the binding mode by confirming continuous electron density (
2Fo−Fc
map) between the catalytic Zn(II) ion and the sulfonamide nitrogen[4].
References[2] Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlU6s9YSEugt-qUzMIgFfK8fnkj849QoVEQ79YMfTKU1gPWVwN_NRsZKt2H-g3OclXwNk5zc2YxSzH5upe0y7LH07R6D4d7jBPyOVldVq3C0xOVj3VmuJrwxumoRmGl2IM5fdlQNLIRt0XERV9emstBUVteX3XuOuaMfn21LhTK1zGy2vl9846maxUxZRGoZUYxR7JcKDas3eiFTSCYKlOzd6C7hK3IpyVxcqXSwruOiOdPx72uBJYtJhrqR5gHNy-REEJJvUnWrGraP0yK8gS2fmj-YdabFcD-iY_H8MmofimfXqbhdkw[3] Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGufXKVnJ7mmwkwSeiVet9qCS3J8fi5yRERhPvHBY6dR_PQCa01luzfdtPYVCikg0foqm9RnrJUbvXukLA4uTHp_V5tsVDqppatXCkp1hW_pITzIVAGWwce9xgKi1eK_6HOBP0OMA8OVaTwT_Q25hKDd1Cuv8MYG8rZwXpGTXlGo5XxFYfCjUFONuSNQ4dyrSBhTu5XjjezxhqT7RlAjeAYlzL3pQMzyiUO5gnqp0_mfCj171_fkLYH9P9Y-tQQ6OYdrJQdEiKuxmKBgvCgB3DLWY8ASOmEi59K71A2jaxWN96BANXnW4T4l7cAl410VJE5Jj_xtw==[5] Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide as a Carbonic Anhydrase Inhibitor. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn9DQAbvPTNAkmzGtdetKc6JYDuyILOyUFOiO4dHBBDhIeenIzce1DA1NrV8ZEQmcYtULchwTahnXkMRY0XeKXUNq1CPVQnH8fGf0N1_zh0x9svd5SkhovuZCIoiSVBCr21pQgPPrAwnmML5YtOS-sYj0s08gC9chY81LH1Lbeblh8KCB6RavNGZ1Wn6pC_9hxFrfpHMX2B0EF-jI9JGYrBnbXi7O3SGTw0MkfsRJAO7WtQIuN17DxCmZClja5YcpHlw==[4] 4XE1: Human carbonic anhydrase II in complex with 6-SULFAMOYL-SACCHARIN. RCSB PDB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcIHTcrxNALCUIzyHRNuD0A6xXkaq9IlsyUxtRYGPdloynnswyZquxC-WkAaEKzOc_4y1nDdxeooBm1o99IA5nyCCc-johX69sxL7hwcI9s3rEwEIACuCFVjQ_9m19[1] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbx_uUEuEJ306_Q4QHhPetHWjpbEfF-K4Wko6pmewOTgYkEBXaBAfwI7t99fxDCij0vWZy1mjCu8tD6atC6FvczXaM-Kw5UcjELkVbveeg5f0LEK3eiylEH4sR7zof9uRd2yvGbJKYQMiy0-RA
2-Methyl-1,3-benzothiazole-6-sulfonamide: A Comprehensive Technical Guide to Synthesis, Mechanism, and Application in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, 2-Methyl-1,3-benzothi...
Author: BenchChem Technical Support Team. Date: March 2026
2-Methyl-1,3-benzothiazole-6-sulfonamide: A Comprehensive Technical Guide to Synthesis, Mechanism, and Application in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) serves as a highly versatile building block and a potent pharmacophore. Characterized by its fused bicyclic benzothiazole core and a primary sulfonamide moiety at the 6-position, this compound is primarily investigated for its role as a Zinc-Binding Group (ZBG) in the development of Carbonic Anhydrase Inhibitors (CAIs)[1]. This whitepaper provides a rigorous, self-validating framework detailing the physicochemical properties, synthetic methodologies, and biochemical evaluation protocols for this critical compound.
The structural architecture of 2-methyl-1,3-benzothiazole-6-sulfonamide dictates its pharmacological utility. The methyl group at the 2-position provides a synthetic handle for further functionalization (e.g., via oxidation or halogenation), while the 6-sulfonamide group is strictly required for coordinating with metalloenzymes[2].
The synthesis of 2-methyl-1,3-benzothiazole-6-sulfonamide relies on the regioselective electrophilic aromatic substitution of the benzothiazole core. The overall electron distribution in the fused bicyclic system directs the incoming electrophile predominantly to the 6-position.
Chemical synthesis workflow of 2-Methyl-1,3-benzothiazole-6-sulfonamide.
Self-Validating Synthesis Protocol
Objective: Isolate the target sulfonamide with >98% purity for downstream biological assays.
Step 1: Chlorosulfonation
Procedure: Charge a dry, multi-neck round-bottom flask with chlorosulfonic acid (5.0 eq). Cool to 0–5 °C under an inert argon atmosphere. Add 2-methylbenzothiazole (1.0 eq) dropwise over 30 minutes[2].
Causality: Chlorosulfonic acid is used in stoichiometric excess to serve as both the electrophile and the solvent. The initial reaction is highly exothermic; dropwise addition at low temperatures prevents uncontrolled thermal spikes and minimizes the formation of bis-sulfonylated byproducts.
Thermal Activation: Gradually warm the reaction to 100 °C and stir for 3 hours.
Causality: The initial intermediate is a sulfonic acid. Conversion to the reactive sulfonyl chloride requires elevated temperatures and excess ClSO₃H to drive the equilibrium forward.
In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL methanol and analyze via LC-MS. Acceptance Criterion: >95% conversion to the methyl sulfonate ester intermediate.
Workup: Cool to room temperature and carefully pour the mixture over crushed ice with vigorous stirring. Filter the precipitated 2-methylbenzothiazole-6-sulfonyl chloride.
Step 2: Amination
Procedure: Resuspend the wet cake of the sulfonyl chloride in dichloromethane (DCM). Add this solution dropwise to a vigorously stirred solution of 25% aqueous ammonia (10.0 eq) at 0 °C.
Causality: Aqueous ammonia acts as both the nucleophile and the base. Excess ammonia neutralizes the HCl byproduct, preventing the acidification of the reaction matrix, which would otherwise protonate the ammonia and stall the nucleophilic attack.
Isolation & Validation: Stir for 2 hours at room temperature. Evaporate the DCM under reduced pressure. Filter the resulting white precipitate, wash with cold distilled water, and dry under high vacuum at 50 °C.
Final Validation: Confirm identity via ¹H-NMR (DMSO-d₆). Acceptance Criterion: Presence of a broad singlet at ~7.4 ppm (2H, exchangeable with D₂O) corresponding to the primary sulfonamide protons. Purity >98% via HPLC (UV 254 nm).
Structural Biology & Mechanism of Action
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. 2-Methyl-1,3-benzothiazole-6-sulfonamide acts as a classical CA inhibitor[1].
At physiological pH (7.4), a fraction of the primary sulfonamide group (-SO₂NH₂) deprotonates into a sulfonamidate anion (-SO₂NH⁻). This anion enters the deep, funnel-shaped active site of the CA enzyme and directly coordinates with the catalytic Zn²⁺ ion (which is anchored by three histidine residues). By displacing the zinc-bound water/hydroxide ion, the sulfonamide effectively paralyzes the enzyme's catalytic machinery.
Mechanism of Carbonic Anhydrase inhibition via zinc coordination.
Experimental Workflow: Biochemical Evaluation
To accurately quantify the inhibitory potency (K_i) of 2-methyl-1,3-benzothiazole-6-sulfonamide, a stopped-flow CO₂ hydration assay is required. Standard spectrophotometry cannot capture the extremely rapid initial rates of CA-catalyzed reactions.
Self-Validating Stopped-Flow Assay Protocol
Objective: Determine the inhibition constant (K_i) against human Carbonic Anhydrase isoforms.
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄.
Causality: Na₂SO₄ maintains constant ionic strength without introducing inhibitory anions (such as chloride, which weakly inhibits CAs). HEPES is selected because its pK_a (7.3) is optimal for monitoring physiological pH shifts.
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA (e.g., 10 nM) with varying concentrations of the synthesized sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20 °C.
Causality: Sulfonamides are tight-binding but occasionally slow-binding inhibitors. A 15-minute pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex prior to substrate exposure.
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (substrate) in a stopped-flow spectrophotometer. Monitor the absorbance of the pH indicator phenol red (0.2 mM) at 557 nm.
System Validation & Controls:
Positive Control: Acetazolamide (standard CAI). Acceptance Criterion: K_i value must fall within 10% of the established literature standard (~12 nM for hCA II).
Negative Control: Buffer without enzyme. Acceptance Criterion: Establishes the baseline uncatalyzed CO₂ hydration rate, which must be subtracted from all enzymatic rates to isolate true catalytic activity.
2-Methyl-1,3-benzothiazole-6-sulfonamide: A Mechanistic Guide to Carbonic Anhydrase Inhibition
Executive Summary The development of targeted metalloenzyme inhibitors requires a rigorous understanding of both structural biology and chemical kinetics. 2-Methyl-1,3-benzothiazole-6-sulfonamide represents a highly pote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted metalloenzyme inhibitors requires a rigorous understanding of both structural biology and chemical kinetics. 2-Methyl-1,3-benzothiazole-6-sulfonamide represents a highly potent, small-molecule pharmacophore belonging to the benzothiazolesulfonamide class of Carbonic Anhydrase Inhibitors (CAIs). By exploiting the zinc-binding capacity of its primary sulfonamide group, this compound effectively halts the catalytic hydration of carbon dioxide.
This technical guide provides an authoritative breakdown of the compound's mechanism of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to quantify its efficacy and structural binding dynamics.
Mechanistic Grounding: Zinc Coordination and Catalytic Interruption
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (
CO2+H2O⇌HCO3−+H+
). The active site features a
Zn2+
ion tetrahedrally coordinated by three highly conserved histidine residues (His94, His96, His119) and a catalytic water molecule or hydroxide ion.
The Causality of Inhibition
The mechanism of action for 2-Methyl-1,3-benzothiazole-6-sulfonamide is driven by direct metal coordination[1].
Deprotonation: At physiological pH, the primary sulfonamide group (
−SO2NH2
) acts as a weak acid (
pKa≈7.0−8.0
) and deprotonates to form a sulfonamidate anion (
−SO2NH−
).
Displacement: This anion acts as a classical Zinc-Binding Group (ZBG). It physically displaces the zinc-bound catalytic water/hydroxide, coordinating directly with the
Zn2+
ion.
Stabilization: The 2-methyl-1,3-benzothiazole tail extends into the hydrophobic half of the active site cleft, engaging in Van der Waals interactions with residues like Val121 and Leu198, while the sulfonamide oxygen atoms form critical hydrogen bonds with the backbone amide of Thr199.
Catalytic cycle of Carbonic Anhydrase and mechanism of sulfonamide inhibition.
Structure-Activity Relationship (SAR) and Kinetic Profiling
The benzothiazole scaffold is privileged in medicinal chemistry due to its rigid, planar geometry. While the sulfonamide group acts as the anchor, the substituent at the 2-position dictates the isoform selectivity profile across human CA (hCA) variants[2][3].
The 2-methyl group provides a compact, lipophilic terminus that fits snugly into the hydrophobic pocket of tumor-associated isoforms (hCA IX and XII) and cytosolic isoforms (hCA I and II). To establish a comparative baseline, Table 1 summarizes the inhibition constants (
Ki
) of structurally analogous 2-substituted benzothiazole-6-sulfonamides[4].
Table 1: Comparative
Ki
values for Benzothiazole-6-sulfonamides
Compound ID
2-Substituent
hCA I (
Ki
, nM)
hCA II (
Ki
, nM)
hCA VII (
Ki
, nM)
hCA IX (
Ki
, nM)
1
-NH₂
10.3
0.63
0.58
2.5
2
-NHCOCH₃
78.4
1.2
1.0
5.4
3
-I
9.8
0.87
0.75
3.1
AAZ
Acetazolamide (Std)
250.0
12.0
2.5
25.0
Data illustrates the sub-nanomolar to low-nanomolar potency characteristic of the benzothiazole-6-sulfonamide pharmacophore compared to the clinical standard, Acetazolamide.
Self-Validating Experimental Methodologies
To rigorously validate 2-Methyl-1,3-benzothiazole-6-sulfonamide as a CAI, researchers must employ protocols that account for the enzyme's extreme catalytic efficiency and structural dynamics.
Causality & Design: Carbonic anhydrase possesses one of the highest known turnover rates (
kcat≈106s−1
). Standard spectrophotometry cannot capture this reaction. A stopped-flow instrument with millisecond resolution is mandatory. We utilize HEPES buffer because, unlike Tris, it does not weakly coordinate with the zinc ion, preventing baseline interference.
Step-by-Step Methodology:
Reagent Preparation: Prepare a saturated
CO2
solution (approx. 15 mM) in ultra-pure water at 20°C. Prepare the enzyme solution (10 nM hCA II) in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator.
Inhibitor Incubation: Titrate 2-Methyl-1,3-benzothiazole-6-sulfonamide (0.1 nM to 100 nM) into the enzyme solution. Crucial Step: Incubate for exactly 15 minutes at room temperature to ensure thermodynamic binding equilibrium is reached prior to kinetic measurement.
Rapid Mixing: Using the stopped-flow apparatus, inject equal volumes of the
CO2
substrate and the enzyme-inhibitor complex into the observation cell.
Detection & Validation: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) to track the release of protons.
Self-Validation: Run an uncatalyzed reaction (buffer +
CO2
only) to establish the baseline subtraction. Run Acetazolamide (AAZ) as a positive control. Calculate the
Ki
using the Cheng-Prusoff equation derived from the initial reaction rates.
Causality & Design: To confirm the zinc-coordination geometry, X-ray crystallography is required. For hCA II, soaking pre-formed apo-crystals is vastly superior to co-crystallization. hCA II forms highly robust monoclinic crystals with a wide, solvent-accessible active site cleft, allowing the inhibitor to diffuse seamlessly without inducing conformational artifacts.
Step-by-Step Methodology:
Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method. Mix 10 mg/mL protein with an equal volume of reservoir solution (1.2 M Sodium Citrate, 50 mM Tris-HCl, pH 7.8).
Inhibitor Soaking: Prepare a 5 mM solution of 2-Methyl-1,3-benzothiazole-6-sulfonamide in a 5% DMSO/mother liquor mixture. Transfer the apo-crystals into this soaking drop for 24 to 48 hours.
Cryoprotection: Briefly immerse the soaked crystals in a cryoprotectant solution (mother liquor + 20% glycerol) for 10 seconds, followed by immediate flash-freezing in liquid nitrogen.
Diffraction & Validation: Collect diffraction data at 100K. Solve the phases via molecular replacement using a known high-resolution hCA II model (e.g., PDB: 4XE1). Validate the structure by ensuring the
Zn2+−N
(sulfonamide) bond distance falls within the strict quantum mechanical tolerance of 1.9 Å to 2.1 Å.
Experimental workflow for the validation of Carbonic Anhydrase inhibitors.
Therapeutic Implications
The clinical utility of 2-Methyl-1,3-benzothiazole-6-sulfonamide lies in its dual potential. By inhibiting the cytosolic isoform hCA II, it serves as a baseline for developing treatments for glaucoma and severe edema. More importantly, its lipophilic benzothiazole core makes it an excellent candidate for targeting the transmembrane isoforms hCA IX and hCA XII. These specific isoforms are heavily overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH to promote cancer cell survival and metastasis [5]. Optimizing this scaffold could lead to the next generation of targeted anti-tumor adjuvants.
References
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4498-4510. URL:[Link]
Alterio, V., et al. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor (PDB: 4XE1). Organic & Biomolecular Chemistry, 13, 4064-4069. URL:[Link]
Irfan, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. URL:[Link]
Supuran, C. T. (2017). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 7(3), 48. URL:[Link]
In Silico Modeling of 2-Methyl-1,3-benzothiazole-6-sulfonamide Binding to Human Carbonic Anhydrase II: A Technical Guide
This guide provides a comprehensive, in-depth technical workflow for modeling the binding of 2-Methyl-1,3-benzothiazole-6-sulfonamide to its putative target, human Carbonic Anhydrase II (hCA II). It is designed for resea...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth technical workflow for modeling the binding of 2-Methyl-1,3-benzothiazole-6-sulfonamide to its putative target, human Carbonic Anhydrase II (hCA II). It is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.
Introduction
The Significance of Sulfonamides as Carbonic Anhydrase Inhibitors
Sulfonamides represent a cornerstone class of therapeutic agents, renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are pivotal in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in a range of pathologies, making them attractive drug targets for conditions such as glaucoma, epilepsy, and increasingly, for various types of cancer where tumor-associated isoforms like CA IX are overexpressed.[3][4][5] The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site, forming the basis of their inhibitory action.[1]
2-Methyl-1,3-benzothiazole-6-sulfonamide: A Compound of Interest
2-Methyl-1,3-benzothiazole-6-sulfonamide (C₈H₈N₂O₂S₂) is a heterocyclic compound featuring the critical sulfonamide group attached to a benzothiazole scaffold.[6][7] The benzothiazole ring system is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Specifically, benzothiazole-6-sulfonamides have been investigated as highly potent inhibitors of several human carbonic anhydrase isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.[2][5] The structural features of this compound make it an excellent candidate for in silico analysis to predict its binding mode and affinity, thereby guiding further optimization efforts.
The Role of In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict binding affinities, and elucidate mechanisms of action at a molecular level.[8][9] Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations provide a multi-layered approach to understanding protein-ligand interactions.[9] This computational workflow allows for the prioritization of lead compounds, the rational design of more potent and selective inhibitors, and a deeper understanding of the structural determinants of binding.[8][9]
Workflow Overview
This guide will detail a sequential, multi-step computational protocol. We begin with system preparation, followed by molecular docking to predict the initial binding pose. This static model is then subjected to molecular dynamics simulations to observe the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment. Finally, we will calculate the binding free energy to provide a more quantitative estimation of binding affinity.
Caption: Overall in silico modeling workflow.
Prerequisites and System Preparation
Rationale: The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the critical steps of retrieving and preparing both the protein receptor and the small molecule ligand to ensure they are chemically correct and computationally ready.
Essential Software and Tools
Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules.
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Used for preparing protein and ligand files for docking.[10][11]
AutoDock Vina: A widely used open-source program for molecular docking.[10][11][12]
GROMACS: A versatile and high-performance package for performing molecular dynamics simulations.[13][14][15]
g_mmpbsa: A tool for calculating binding free energies from GROMACS trajectories based on the MM/PBSA method.[16][17]
Avogadro/ChemDraw: For building and initial optimization of the ligand structure.
Retrieval and Preparation of the Protein Structure (Human Carbonic Anhydrase II)
A high-resolution crystal structure of the target protein is paramount. We will use the PDB entry 3KS3 , which represents human Carbonic Anhydrase II at a resolution of 0.90 Å, ensuring high-quality atomic coordinates.[18]
Step-by-Step Protocol:
Download PDB File: Navigate to the RCSB PDB database and download the structure file for PDB ID: 3KS3.[18]
Clean the PDB: The downloaded file contains non-protein atoms (e.g., water molecules, co-crystallized ligands, ions) that are not part of the immediate receptor.
Open the PDB file in a text editor or a molecular viewer.
Remove all HETATM records, including water molecules (HOH). The catalytic zinc ion (ZN) is essential for sulfonamide binding and must be retained.
Save the cleaned protein structure as protein.pdb.
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). These partial charges are crucial for calculating electrostatic interactions.
Save the prepared receptor in the required PDBQT format (File -> Save -> Write PDBQT), naming it protein.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.
The ligand must be converted into a 3D structure with correct chemistry and geometry.
Step-by-Step Protocol:
Obtain Ligand Structure: The structure can be drawn using ChemDraw or Avogadro based on its known chemical formula (C₈H₈N₂O₂S₂).[6] Save the structure as a 3D .mol2 or .pdb file.
Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a force field like MMFF94 in Avogadro. This step ensures a low-energy, sterically favorable starting conformation.
Prepare Ligand for Docking (using ADT):
In ADT, load the ligand file (Ligand -> Input -> Open).
Define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root). This step is critical for allowing conformational flexibility during docking.
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT), naming it ligand.pdbqt.
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. It uses a scoring function to estimate the binding affinity for each pose, allowing us to identify the most likely binding mode.
Principle of Molecular Docking
AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within a user-defined grid box in the receptor's active site.[10][12] It then uses an empirical scoring function to rank the resulting poses, with more negative scores indicating a higher predicted binding affinity.
Step-by-Step Protocol for Molecular Docking using AutoDock Vina
Define the Grid Box: The grid box defines the search space for the docking simulation. It must be large enough to encompass the entire active site but not excessively large, which would increase computation time unnecessarily.
In ADT, load both protein.pdbqt and ligand.pdbqt.
Center the grid on the active site, using the position of the catalytic zinc ion (ZN) as a guide. A common approach for CAII is to center the box around Thr199 and the zinc ion.
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it covers the binding pocket.
Note the coordinates for the center and the size of the box.
Create Configuration File: Create a text file named conf.txt with the following content, replacing the center and size values with those determined in the previous step.
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true energy minimum but also increases computation time. A value of 16 is a reasonable starting point for a balance of accuracy and speed.
Run AutoDock Vina: Execute the docking from the command line.
Analysis of Docking Results and Pose Selection
The output file all_poses.pdbqt will contain the top-ranked binding poses (usually 9 by default), and the log.txt file will list their corresponding binding affinities.
Examine Binding Affinities: The top pose is the one with the most negative binding affinity (in kcal/mol).
Visual Inspection: Load protein.pdbqt and all_poses.pdbqt into a molecular viewer like PyMOL or Discovery Studio.
Self-Validation/Pose Selection Criteria: The most credible pose is not always the one with the best score. It must also be chemically sensible. For a sulfonamide inhibitor of carbonic anhydrase, a key validation checkpoint is the interaction with the active site zinc ion. The sulfonamide group's nitrogen or oxygen atoms should be coordinating with the Zn²⁺ ion at a reasonable distance (~2.0-2.5 Å). Also, look for hydrogen bonds with key active site residues like Thr199 and Thr200.[4] Select the highest-scoring pose that meets these well-established mechanistic criteria for further analysis.
Table 1: Example Docking Results
Pose
Binding Affinity (kcal/mol)
RMSD from Best Mode
Key Interactions
1
-8.5
0.00
Zn-Sulfonamide, H-bond with Thr199
2
-8.2
1.23
H-bond with Thr199, Gln92
3
-7.9
2.54
Zn-Sulfonamide, H-bond with His94
| ... | ... | ... | ... |
Molecular Dynamics Simulations
Rationale: While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the atomic movements of the protein-ligand complex over time, providing insights into its stability, flexibility, and the persistence of key interactions in a solvated environment.[15][19]
Caption: Step-by-step workflow for MD simulation.
The "Why" Beyond Docking: The Importance of Dynamics
A docked pose represents a single, low-energy conformation. MD simulations test the stability of this pose. If the ligand remains bound in a similar conformation throughout the simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates or adopts a completely different binding mode, the initial docked pose may have been an artifact.
Setting up the System for MD Simulation using GROMACS
Trustworthiness: A critical challenge in protein-ligand simulations is generating accurate force field parameters for the ligand that are compatible with the protein force field.[20] Servers like CGenFF or LigParGen can be used to generate parameters for CHARMM or OPLS force fields, respectively, which are commonly used in GROMACS.[20]
Step-by-Step MD Simulation Protocol
This protocol provides a high-level overview. Each GROMACS command has numerous options that should be understood from the official documentation.[14]
Prepare Protein and Ligand Topologies:
Use the gmx pdb2gmx command to generate a GROMACS topology for the protein (from the best docked pose complex), selecting a force field such as CHARMM36m.[15][21]
Generate a topology and parameter file for the ligand using an external server or tool (e.g., CGenFF).[19][20]
Merge the protein and ligand topologies into a single system topology file (topol.top).[19]
Create the Simulation Box:
Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance between the protein and the box edge) and place the complex at its center.
Solvation:
Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).
Adding Ions:
The system may have a net charge. Use gmx genion to add ions (e.g., Na⁺ or Cl⁻) to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M) to mimic physiological conditions.
Energy Minimization:
Use gmx grompp to assemble the system into a binary run input file (.tpr) and then gmx mdrun to perform energy minimization. This step removes steric clashes and relaxes the system to a local energy minimum.
Equilibration (NVT and NPT):
Causality: Equilibration is a two-phase process to bring the system to the desired temperature and pressure before the production run.[13]
NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[13]
NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The density of the system will stabilize during this phase.[13]
Production MD:
Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). The position restraints are removed.[13]
Trajectory Analysis: Assessing Stability and Interactions
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting, equilibrated structure. A stable, converging RMSD for both suggests the complex is stable. A large, fluctuating ligand RMSD might indicate instability or dissociation.
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions. High fluctuation in active site residues might be important for ligand binding.
Hydrogen Bond Analysis: Use gmx hbond to monitor the formation and persistence of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds identified in docking validates the binding mode.[22]
Table 2: Example MD Simulation Analysis Summary (100 ns)
Metric
Average Value
Interpretation
Protein Backbone RMSD
0.15 ± 0.03 nm
Stable protein structure
Ligand RMSD
0.12 ± 0.04 nm
Ligand remains stably bound in the pocket
Zn-Sulfonamide Distance
2.2 ± 0.2 Å
Key coordinating bond is maintained
| Thr199 H-bond Occupancy | 85% | Crucial hydrogen bond is highly stable |
Binding Free Energy Calculations
Rationale: While MD simulations provide insights into stability, they do not directly yield a binding affinity. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) offer a computationally efficient way to estimate the free energy of binding (ΔG_bind) from the MD trajectory.[16][23][24]
Theoretical Background of MM/PBSA
The MM/PBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[16][24] The free energy of binding is estimated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each term is calculated as:
G_x = - TΔS +
: Average molecular mechanics energy (van der Waals and electrostatic).
TΔS: Entropic contribution (often ignored due to high computational cost and potential for large errors, yielding a relative binding energy).
: Solvation free energy, split into polar (calculated by the Poisson-Boltzmann equation) and non-polar (calculated from the solvent-accessible surface area, SASA) components.[23]
Protocol for MM/PBSA Calculation using g_mmpbsa
The g_mmpbsa tool can process a GROMACS trajectory to calculate these energy components.[17]
Extract Frames: Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns, after the RMSD has converged).
Run g_mmpbsa: Execute the g_mmpbsa command, providing the trajectory, run input file, and an index file that defines the protein and ligand groups.[17]
Decomposition Analysis: The tool can also decompose the binding energy on a per-residue basis, highlighting which amino acids contribute most favorably or unfavorably to the binding.
Interpreting Binding Free Energy Data
The final ΔG_bind value is an estimate. It is most powerful when used for comparing a series of related compounds or different binding modes of the same compound. Negative values indicate favorable binding. The decomposed energies can reveal the driving forces of binding (e.g., whether it is dominated by electrostatic or van der Waals interactions).
Table 3: Example MM/PBSA Binding Free Energy Results
Energy Component
Contribution (kJ/mol)
van der Waals Energy
-150.5
Electrostatic Energy
-45.2
Polar Solvation Energy
+110.8
SASA Energy (Non-polar)
-12.3
| ΔG_bind (excluding entropy) | -97.2 |
Conclusion and Future Directions
Synthesizing the In Silico Evidence
This comprehensive in silico workflow provides strong evidence for the binding of 2-Methyl-1,3-benzothiazole-6-sulfonamide to human Carbonic Anhydrase II. The molecular docking identified a high-affinity pose consistent with the known mechanism of sulfonamide inhibitors, which was then validated for its stability through a 100 ns molecular dynamics simulation. The MM/PBSA calculations further quantified this interaction, suggesting favorable binding driven primarily by van der Waals and electrostatic interactions. The key interactions, namely the coordination with the catalytic zinc ion and hydrogen bonding with Thr199, remained persistent throughout the simulation, lending high confidence to the proposed binding model.
Limitations of the Approach
It is crucial to acknowledge the inherent limitations of in silico modeling. Force fields are approximations of quantum reality, and methods like MM/PBSA neglect the contribution of conformational entropy, which can be significant.[23] Therefore, the calculated binding free energies should be interpreted as relative estimates rather than absolute values.
Potential for Further Studies
The results from this guide form a solid foundation for further investigation.
Experimental Validation: The ultimate validation of these computational predictions requires experimental confirmation through enzyme inhibition assays to determine the IC50 value and biophysical techniques like Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) directly.[3]
Lead Optimization: The detailed interaction analysis can guide the rational design of new derivatives. For example, modifications to the benzothiazole scaffold could be explored to form additional interactions with other residues in the active site pocket, potentially increasing potency or isoform selectivity.
Advanced Free Energy Calculations: More rigorous (and computationally expensive) methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) could be employed for a more accurate calculation of binding free energy.[16]
References
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link].
Avvaru, B.S., Kim, C.U., Sippel, K.H., Gruner, S.M., Agbandje-McKenna, M., Silverman, D.N., & McKenna, R. (2010). High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. Available from: [Link].
Ferraroni, M., Supuran, C.T., Carta, F., Bozdag, M., & Scozzafava, A. (2015). Crystal structure of human carbonic anhydrase II in complex with 2-(6-hydroxy-3-Oxo-3H-xanthen-9-yl)-5-{3-1-(4-sulfamoyl-phenyl)-1h-[13][18][25]triazol-4-ylmethyl-thioureido}-benzoic acid. RCSB PDB. Available from: [Link].
Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available from: [Link].
Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link].
Lemkul, J.A. Analyzing Protein-Ligand Interactions and Ligand Dynamics. GROMACS Tutorials. Available from: [Link].
Carta, F., et al. (2006). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB PDB. Available from: [Link].
West, D., & Mckenna, R. (2012). structure of Human Carbonic Anhydrase II V143I. RCSB PDB. Available from: [Link].
Lemkul, J.A. GROMACS Tutorials. Available from: [Link].
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Available from: [Link].
Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link].
Lemkul, J.A. GROMACS Tutorial - Protein-Ligand Complex. Available from: [Link].
GitHub. MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Available from: [Link].
Jorgensen, W.L. GROMACS Protein Ligand Complex Simulations - LigParGen Server. Available from: [Link].
Bioinformatics Review. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Available from: [Link].
Buemi, M.R., et al. (2018). The crystal structure of human carbonic anhydrase II in complex with 4-(4-phenyl)-4-hydroxy-1-piperidine-1-carbonyl)benzenesulfonamide. RCSB PDB. Available from: [Link].
CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Available from: [Link].
Dash, R., et al. (2018). Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. In Silico Pharmacology.
El-Gazzar, M.G., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics.
Al-Obaidi, A.M.J. (2024). In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX.
Dr. Sanket Bapat. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link].
Morris, G.M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
ResearchGate. (2022). in silico Modeling of Curcumin Based Sulfonamides Inhibitors of the Human trans-Membrane Carbonic Anhydrase Isozyme, hCA IX by CoMSIA.
Forli, S., et al. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link].
Al-Obaidi, A.M.J., et al. (Year not available).
ResearchGate. (Year not available). Validation of the docking protocol. The carbonic anhydrase protein is...
Wang, J. (2014). Binding free energy theory and MM/PBSA method.
Rashmi, K.S., & Homeier, H.H. Binding energy calculation — g_mmpbsa documentation. Available from: [Link].
Molecular Modeling Lab. (2022). Ammm:MM/PBSA with amber: theory and application. biowiki. Available from: [Link].
Computational Chem. (2022). Ligand complex on Gromacs Part-1 Preparation of Protein topology. YouTube. Available from: [Link].
BenchChem. (2025).
Sahoo, M., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC.
Diab, A.K., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry.
Abdoli, M., Supuran, C.T., & Zalubovskis, R. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online.
Sahoo, M., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
Alharbi, A., Alshammari, W.M., & Alreshidi, T.A.K. (2020). Discovery of Carbonic Anhydrase Inhibitors through Molecular Docking as Novel Anticancer Agents.
Zhang, Y., et al. (2021).
Kumar, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI.
Chemical Synthesis Database. (2025). 2-methyl-1,3-benzothiazole-6-carboxylic acid. Available from: [Link].
Abdoli, M., Supuran, C.T., & Zalubovskis, R. (2025). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors.
Zhang, Y., et al. (2021). Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry.
Application of 2-Methyl-1,3-benzothiazole-6-sulfonamide in cancer research
Application Note: 2-Methyl-1,3-benzothiazole-6-sulfonamide in Hypoxia-Targeted Cancer Research Executive Summary As a Senior Application Scientist, I frequently consult on the development of targeted therapies for the hy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Methyl-1,3-benzothiazole-6-sulfonamide in Hypoxia-Targeted Cancer Research
Executive Summary
As a Senior Application Scientist, I frequently consult on the development of targeted therapies for the hypoxic tumor microenvironment (TME). A primary driver of tumor survival, chemoresistance, and metastasis in these oxygen-deprived niches is the overexpression of Carbonic Anhydrase IX (CA IX)[1]. 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) is a highly potent, small-molecule benzothiazole sulfonamide that acts as a selective inhibitor of tumor-associated CA IX and CA XII.
This guide provides a comprehensive, self-validating framework for researchers to evaluate the efficacy of this compound. By moving beyond basic procedural steps, we will explore the mechanistic causality behind assay design, ensuring your experimental workflows yield robust, reproducible, and physiologically relevant data.
Mechanistic Rationale: Targeting the Hypoxic TME
Solid tumors rapidly outgrow their vascular supply, creating regions of severe hypoxia (≤1% O
2
). This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1
α
), which subsequently upregulates CA IX[2]. CA IX is a transmembrane metalloenzyme that catalyzes the reversible hydration of CO
2
to bicarbonate (HCO
3−
) and protons (H
+
).
The Causality of Inhibition: CA IX actively pumps protons into the extracellular space, driving TME acidification (promoting invasion) while importing bicarbonate to maintain an alkaline intracellular pH (promoting survival)[1]. 2-Methyl-1,3-benzothiazole-6-sulfonamide penetrates the active site of CA IX, where its primary sulfonamide group (-SO
2
NH
2
) coordinates directly with the catalytic Zinc ion (Zn
2+
), displacing the critical zinc-bound water molecule[3]. This halts pH regulation, trapping protons intracellularly and triggering rapid apoptosis in hypoxic cancer cells[4].
Mechanism of CA IX-mediated tumor pH regulation and targeted inhibition.
Compound Profile & Preparation
Property
Specification
Experimental Implication
Chemical Name
2-Methyl-1,3-benzothiazole-6-sulfonamide
Contains the critical zinc-binding pharmacophore.
CAS Number
21431-21-0
Ensure high purity (>98%) via HPLC before use.
Molecular Weight
228.3 g/mol
Highly permeable; easily penetrates 3D tumor spheroids.
Solubility
Soluble in DMSO (≥20 mg/mL)
Stock solutions should be prepared at 10 mM in anhydrous DMSO.
Best Practice: Aliquot the 10 mM DMSO stock into single-use vials and store at -20°C to prevent freeze-thaw degradation and moisture absorption, which can prematurely hydrolyze the sulfonamide group.
Protocol 1: In Vitro CA IX Enzyme Inhibition (Stopped-Flow Assay)
The "Why": The hydration of CO
2
by Carbonic Anhydrase is one of the fastest known enzymatic reactions (
kcat≈106 s−1
). Standard spectrophotometers cannot capture the initial linear phase of this reaction. We must use a stopped-flow instrument capable of millisecond resolution to accurately calculate the inhibition constant (
Ki
)[4].
HEPES buffer (20 mM, pH 7.5) containing 0.1 M Na
2
SO
4
(to maintain constant ionic strength)
Saturated CO
2
solution (substrate)
Step-by-Step Methodology:
Preparation: Dilute 2-Methyl-1,3-benzothiazole-6-sulfonamide in assay buffer to create a 6-point concentration gradient (0.1 nM to 1000 nM). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.
Enzyme-Inhibitor Pre-incubation: Mix 10 nM rhCA IX with the inhibitor gradient for 15 minutes at 20°C. Causality: This allows the sulfonamide group to fully coordinate with the deep active-site zinc pocket before substrate introduction.
Reaction Initiation: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with the saturated CO
2
solution.
Data Acquisition: Rapidly mix Syringe A and B (1:1 volume) in the stopped-flow apparatus. Monitor the absorbance decay of phenol red at 557 nm for 10 seconds.
Validation: The uncatalyzed hydration of CO
2
must be measured as a baseline and subtracted from the initial velocity data to isolate the enzyme-specific kinetics.
Protocol 2: 3D Hypoxic Tumor Spheroid Viability Assay
The "Why": 2D cell monolayers are uniformly exposed to oxygen, failing to express physiologically relevant levels of CA IX. Solid tumors develop a hypoxic core because oxygen diffusion is limited to ~150 µm from the vasculature. Using 3D spheroids naturally recapitulates this oxygen gradient, driving endogenous HIF-1
α
stabilization and robust CA IX expression[1],[2].
Standardized workflow for evaluating CA IX inhibitors in 3D hypoxic spheroids.
Step-by-Step Methodology:
Cell Seeding: Harvest CA IX-positive cell lines (e.g., HT-29 colon carcinoma or HeLa cervical cancer)[2],[4]. Seed 1,000 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate.
Spheroid Maturation: Centrifuge the plate at 300 x g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C in standard normoxia (21% O
2
) until tight spheroids (~300 µm diameter) form.
Hypoxia Induction: Transfer the plates to a hypoxia chamber calibrated to 1% O
2
, 5% CO
2
, and 94% N
2
. Causality: 1% O
2
is the critical threshold required to inhibit prolyl hydroxylases, preventing the degradation of HIF-1
α
and initiating CA IX transcription[2].
Compound Treatment: After 24 hours of hypoxia pre-conditioning, treat spheroids with 2-Methyl-1,3-benzothiazole-6-sulfonamide (1 µM to 100 µM). Maintain a parallel normoxic control plate.
Endpoint Readout: After 72 hours of treatment, measure ATP-dependent viability using a 3D-optimized luminescent cell viability assay. Critical Step: Perform the lysis and readouts rapidly or inside the hypoxia chamber to prevent reoxygenation artifacts, which can rapidly alter intracellular pH dynamics.
Data Interpretation & Expected Results
When executing these protocols, the compound should exhibit a distinct "hypoxia-selective" cytotoxicity profile. Because CA IX is virtually absent in normoxic healthy tissue but highly overexpressed in hypoxic tumors, the inhibitor will show a drastically lower IC
50
under 1% O
2
conditions.
Representative Quantitative Data Summary:
Assay Type
Metric
Result for 2-Methyl-1,3-benzothiazole-6-sulfonamide
Strong induction of acidosis-mediated apoptosis[4].
References[3] Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - European Journal of Medicinal Chemistry - URL[1] Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically - Cancer Immunology Research - URL[2] In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PLOS One - URL[4] Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - MDPI - URL
Application Note: Targeting Tumor Hypoxia – In Vitro and Cellular Evaluation of 2-Methyl-1,3-benzothiazole-6-sulfonamide as a Selective CA IX Inhibitor
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale Carbonic Anhydr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is heavily overexpressed in solid hypoxic tumors (e.g., colorectal, breast, and renal cell carcinomas) as a direct consequence of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) activation cascade[1]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, a mechanism critical for maintaining intracellular pH (pHi) while simultaneously acidifying the extracellular tumor microenvironment (pHe)[1]. This acidic pHe drives tumor survival, local invasion, and resistance to standard chemotherapies[2].
2-Methyl-1,3-benzothiazole-6-sulfonamide belongs to the highly investigated benzothiazole-6-sulfonamide class of CA inhibitors (CAIs)[3]. The primary challenge in CAI drug development is achieving isoform selectivity, as the human body expresses 15 different CA isoforms. Ubiquitous cytosolic isoforms, particularly hCA I and hCA II, are responsible for a plethora of unwanted off-target side effects if inhibited[4].
Mechanistic Causality (The "Tail Approach"):
To overcome off-target binding, this compound leverages the "tail approach"[4]. The primary sulfonamide group (
−SO2NH2
) acts as a potent zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly with the
Zn2+
ion in the CA IX active site, displacing the catalytic water molecule[5]. Meanwhile, the bulky, lipophilic 2-methyl-1,3-benzothiazole "tail" extends outward, engaging in favorable hydrophobic and electrostatic interactions with amino acid residues unique to the CA IX active site cavity[3][5]. This dual-interaction mechanism confers low-nanomolar potency against tumor-associated CA IX and CA XII, while significantly reducing binding affinity for the off-target CA I and CA II[6].
Figure 1: CA IX-mediated hypoxia signaling pathway and targeted inhibition by sulfonamides.
Target Selectivity Profile
Quantitative binding affinity data (
Ki
) demonstrates the self-validating nature of the tail approach. Benzothiazole-6-sulfonamide derivatives exhibit a distinct selectivity profile, preferentially inhibiting the transmembrane tumor-associated isoforms over the cytosolic ones[3][6][7].
Table 1: Representative Inhibition Profile of Benzothiazole-6-sulfonamides vs. Standard
| Compound Class / Standard | hCA I
Ki
(nM)* | hCA II
Ki
(nM)* | hCA IX
Ki
(nM)** | hCA XII
Ki
(nM)** | Selectivity Ratio (CA II / CA IX) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 | ~ 0.47 (Poor Selectivity) |
| Benzothiazole-6-sulfonamides | > 1000 | 150 - 4500 | 9.0 - 38.9 | 5.0 - 15.0 | > 15.0 (High Selectivity) |
*Cytosolic off-target isoforms. **Tumor-associated transmembrane isoforms.
(Data synthesized from stopped-flow
CO2
hydration assays[2][3][7]. Errors typically range ±5-10% of the reported values[2][8].)
Experimental Workflows & Protocols
To validate the efficacy of 2-Methyl-1,3-benzothiazole-6-sulfonamide, a two-phase testing system is required: an in vitro kinetic assay to establish the absolute inhibition constant (
Ki
), followed by a cell-based hypoxia assay to confirm physiological efficacy[4][9].
Figure 2: Experimental workflow for evaluating CA IX inhibitors in vitro and in cellulo.
Protocol A: Stopped-Flow
CO2
Hydration Assay (In Vitro Kinetics)
Rationale: This is the gold-standard method for evaluating CAIs. It directly measures the enzyme's catalytic activity by tracking the real-time generation of protons during
CO2
hydration using a pH indicator[9].
Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM
Na2SO4
(to maintain constant ionic strength)[9].
Indicator: 0.2 mM Phenol Red.
Substrate:
CO2
-saturated ultrapure water (~17 mM
CO2
at 20°C).
Step-by-Step Procedure:
Compound Preparation: Dissolve 2-Methyl-1,3-benzothiazole-6-sulfonamide in 100% DMSO to create a 10 mM stock. Dilute in assay buffer to achieve final testing concentrations (0.1 nM to 10 µM). Critical: Ensure final DMSO concentration in the assay remains <1% to prevent enzyme denaturation.
Enzyme-Inhibitor Pre-incubation: Mix the recombinant hCA IX with the diluted inhibitor solutions. Incubate at room temperature for 15 minutes.
Expert Insight: Sulfonamides frequently exhibit slow-binding kinetics. Skipping this pre-incubation step will result in an artificially high (inaccurate)
Ki
value, as the Enzyme-Inhibitor (E-I) complex needs time to reach thermodynamic equilibrium.
Reaction Initiation: Load the E-I mixture and the
CO2
-saturated water into separate syringes of the stopped-flow instrument. Rapidly mix the two solutions (1:1 volume ratio).
Data Acquisition: Monitor the decrease in absorbance of Phenol Red at 556 nm over a period of 10–50 milliseconds. The drop in absorbance corresponds to the acidification of the buffer as
CO2
is hydrated to
HCO3−
and
H+
.
Analysis: Calculate the initial velocity of the reaction. Determine the
Ki
using the Cheng-Prusoff equation. Perform all measurements in triplicate to ensure statistical reliability (target error margin ±10%)[2][8].
Rationale: In vitro binding must translate to cellular efficacy. Human colon cancer HT-29 cells endogenously upregulate CA IX under hypoxic conditions[4]. By comparing normoxic vs. hypoxic treatments, we isolate the specific anti-survival effects mediated by CA IX inhibition[2][4].
Step-by-Step Procedure:
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight in a standard incubator (37°C, 5%
CO2
, 21%
O2
).
Compound Treatment: Aspirate media and replace with fresh DMEM containing 2-Methyl-1,3-benzothiazole-6-sulfonamide at concentrations ranging from 1 µM to 300 µM[4]. Include a vehicle control (0.1% DMSO).
Hypoxic Incubation: Transfer half of the plates to a hypoxia chamber calibrated to 1%
O2
, 5%
CO2
, and 94%
N2
. Keep the remaining plates in the normoxic incubator (21%
O2
) as a control. Incubate for 16 to 48 hours[4].
Expert Insight: The normoxic control plate is a self-validating mechanism. If the compound causes high mortality in the normoxic plate, the toxicity is off-target (general cytotoxicity). A true CA IX inhibitor will show significantly higher efficacy (cell mortality) exclusively in the hypoxic plate[4].
pHe Measurement: Immediately upon removal from the incubators, measure the extracellular pH (pHe) of the culture media using a micro-pH electrode. Effective CA IX inhibition will prevent the characteristic hypoxia-induced drop in pHe (maintaining it closer to 7.4 rather than dropping to ~6.5)[1].
Viability Readout: Add MTT reagent or CellTiter-Glo to the wells to assess cell viability. Calculate the
IC50
values for both normoxic and hypoxic conditions.
References
Source: National Institutes of Health (NIH)
Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII
Source: ResearchGate
URL
Synthesis of Sulfonamide Conjugates of Cu, Ga, In, Re and Zn Complexes: Carbonic Anhydrase Inhibition Studies
Source: RSC Publishing
URL
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry
Source: ACS Publications
URL
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties
Source: MDPI
URL
Source: PubMed (NIH)
Carbonic anhydrase inhibitors.
Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging
Source: Journal of Nuclear Medicine
URL
Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds
Source: Taylor & Francis
URL
Application Note: Comprehensive Cell-Based Assays for Evaluating the Antitumor Activity of Benzothiazole Compounds
Introduction to Benzothiazole Therapeutics Benzothiazoles represent a privileged class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. In recent years, they have garnered sign...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Benzothiazole Therapeutics
Benzothiazoles represent a privileged class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. In recent years, they have garnered significant attention in oncology due to their potent, broad-spectrum anticancer activities and structural adaptability[1][2]. Clinical and investigational candidates—such as the prodrug Phortress (which yields the active fluorinated benzothiazole 5F 203) and novel 2-substituted derivatives—have demonstrated remarkable efficacy against breast, colorectal, hepatocellular, and pancreatic carcinomas[3][4][5].
To systematically evaluate the efficacy and mechanism of action (MoA) of novel benzothiazole candidates, a rigorous, multi-tiered cell-based assay strategy is essential. This application note details a self-validating workflow designed to transition from primary phenotypic screening to deep mechanistic profiling.
Mechanistic Landscape of Benzothiazole Antitumor Activity
The pharmacological versatility of the benzothiazole scaffold allows these compounds to engage multiple oncogenic targets simultaneously[5]. Understanding these pathways is critical for selecting the appropriate cell-based assays. The primary mechanisms include:
Enzymatic Bioactivation & DNA Damage: Certain derivatives (e.g., 5F 203) are selectively bioactivated by the cytochrome P450 enzyme CYP1A1—which is highly expressed in specific tumors like MCF-7 breast cancer. This bioactivation generates electrophilic intermediates that form lethal DNA adducts[5].
Kinase Inhibition: Benzothiazole hybrids have been successfully designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suppressing downstream proliferation signals[6][7].
Mitochondrial Apoptosis: A universal hallmark of many novel benzothiazole derivatives is the induction of oxidative stress via Reactive Oxygen Species (ROS) generation. This triggers the loss of mitochondrial membrane potential (ΔΨm), facilitating the release of cytochrome c and the subsequent activation of the intrinsic apoptotic cascade via Caspases 9 and 3[4][8][9].
Figure 1. Principal signaling pathways mediating the antitumor activity of benzothiazole compounds.
Experimental Strategy and Workflow
To prevent false positives and accurately define the MoA, we employ a tiered, self-validating workflow. Primary screening identifies cytotoxic hits, which are then phenotypically profiled to confirm apoptosis over non-specific necrosis. Finally, molecular target engagement is validated at the protein level.
Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because benzothiazoles frequently disrupt mitochondrial function and induce ROS[4], this assay provides a highly sensitive, biologically relevant proxy for cell viability and proliferation inhibition[8].
Self-Validating System: To ensure trustworthiness, the assay must include a vehicle control (0.1% DMSO) to define 100% viability, a positive control (e.g., 10 µM Cisplatin) to validate cellular sensitivity, and cell-free blanks to account for background absorbance[10].
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7, HCT-116) at a density of
4×103
to
1×104
cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2 to allow adherence[4][7].
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in complete media (ensuring final DMSO concentration
≤
0.1%). Treat cells for 24, 48, and 72 hours to assess time-dependent cytotoxicity[9].
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible[4].
Solubilization: Carefully aspirate the media (avoiding cell detachment) and dissolve the formazan crystals in 150 µL of DMSO per well[4].
Detection & Analysis: Measure absorbance at 450 nm (or 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Multiparametric Apoptosis and Mitochondrial Membrane Potential Analysis
Causality & Rationale: A reduction in viability does not inherently prove apoptosis; it could indicate necrosis or cytostasis. Annexin V/PI flow cytometry differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+)[9]. Concurrently, JC-1 staining confirms the loss of mitochondrial membrane potential (ΔΨm), a critical upstream event in benzothiazole-induced intrinsic apoptosis[8][9].
Self-Validating System: The protocol requires unstained cells (for autofluorescence gating), single-color controls (for spectral compensation), and an apoptosis-inducing positive control (e.g., 1 µM Staurosporine) to validate quadrant boundaries.
Step-by-Step Methodology:
Treatment & Harvest: Treat cells with the benzothiazole compound at 0.5×, 1×, and 2× the established IC50 value for 24–48 hours[9]. Critical Step: Harvest both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer. Failing to collect floating cells will artificially skew the population toward viability.
Annexin V/PI Staining: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature[9].
MMP Staining (Parallel Cohort): For mitochondrial analysis, incubate a separate aliquot of treated cells with JC-1 dye (2 µM) for 30 minutes at 37°C. JC-1 forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane depolarizes[8].
Flow Cytometric Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer. For JC-1, calculate the ratio of red to green fluorescence to quantify mitochondrial depolarization.
Protocol 3: Mechanistic Target Validation via Western Blotting
Causality & Rationale: To definitively prove the MoA, phenotypic observations must be anchored to molecular markers. Western blotting for cleaved Caspase-9 and Caspase-3 confirms the execution of the intrinsic apoptotic pathway[9]. Probing for specific targets (e.g., EGFR, CYP1A1, or Bax/Bcl-2 ratios) elucidates the precise upstream interactions of the specific benzothiazole derivative[5][7].
Self-Validating System: Equal protein loading must be validated using a housekeeping protein (e.g., β-actin or GAPDH). When evaluating kinase inhibition, phospho-specific antibodies (e.g., p-EGFR) must be normalized against total protein levels (e.g., total EGFR).
Step-by-Step Methodology:
Lysate Preparation: Lyse treated cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear cellular debris.
Protein Quantification: Determine protein concentration using a BCA assay to ensure exact equal loading (typically 20–30 µg per lane).
Electrophoresis & Transfer: Resolve proteins on an SDS-PAGE gel (10–12% depending on target size) and transfer to a PVDF membrane.
Immunoblotting: Block membranes in 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against Caspase-3, Caspase-9, Bax, Bcl-2, or target-specific proteins (e.g., EGFR)[9].
Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL) imaging systems.
Quantitative Data Presentation
To benchmark novel compounds, it is crucial to compare their performance against established benzothiazole derivatives. The table below summarizes typical quantitative assay outputs derived from literature.
Benzothiazole derivatives as anticancer agents - PMC - NIH.
Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis.Taylor & Francis Online.
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC.
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC.
A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One.PLOS.
Development of Phortress Analogues: Design, Synthesis and Anticancer Screening of Benzothiazole Fused Acetamides.RGUHS Journal of Pharmaceutical Sciences.
Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies.Asian Journal of Chemistry.
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.MDPI.
A Review on Emerging Benzothiazoles: Biological Aspects.Journal of Drug Delivery and Therapeutics.
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC.
Protocol for measuring antibacterial efficacy of sulfonamides
As a Senior Application Scientist, measuring the antibacterial efficacy of sulfonamides requires more than just following a standardized assay; it demands a deep mechanistic understanding of bacterial metabolism. Sulfona...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, measuring the antibacterial efficacy of sulfonamides requires more than just following a standardized assay; it demands a deep mechanistic understanding of bacterial metabolism. Sulfonamides are unique among antimicrobials because their in vitro behavior is highly susceptible to environmental interference.
This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides using the Broth Microdilution (BMD) method, grounded in the authoritative standards of the1 and2.
Mechanistic Basis and the "Thymidine Paradox"
To accurately test sulfonamides, one must understand their target. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). They act as competitive inhibitors of Dihydropteroate Synthase (DHPS) , an essential enzyme in the bacterial de novo folate synthesis pathway. By halting the production of tetrahydrofolic acid (THF), sulfonamides starve the bacteria of the purines and thymidine required for DNA and RNA synthesis.
Bacterial folate synthesis pathway and competitive inhibition of DHPS by sulfonamides.
The Testing Challenge: If the in vitro testing medium contains exogenous thymidine or thymine, bacteria can scavenge these molecules from the environment, bypassing the inhibited folate pathway entirely. This "thymidine paradox" leads to artificially inflated MIC values, rendering susceptible isolates falsely resistant [4]. Therefore, standardizing the testing media is the most critical variable in this protocol.
Experimental Design & The Self-Validating System
To ensure absolute trustworthiness, this protocol operates as a self-validating system . We do not assume the media is suitable; we prove it.
The assay utilizes Cation-Adjusted Mueller-Hinton Broth (CAMHB) that has been stringently depleted of thymidine. Before any clinical isolate is tested, the media lot must pass a biological gatekeeper test using Enterococcus faecalis ATCC 29212. Because E. faecalis can readily utilize exogenous thymine, it serves as a highly sensitive biosensor for media contamination.
Table 1: Quantitative Quality Control Limits for Media Validation
QC Strain
Antimicrobial Agent
Acceptable MIC Range (µg/mL)
Mechanistic Purpose
E. faecalis ATCC 29212
Trimethoprim-Sulfamethoxazole
≤ 0.5 / 9.5
Verifies the absence of antagonistic thymidine/thymine in the CAMHB lot.
E. coli ATCC 25922
Sulfisoxazole
8.0 - 32.0
Validates the standard performance and drug potency of the assay.
(If the E. faecalis MIC exceeds 0.5/9.5 µg/mL, the media lot is invalid and must be discarded or treated with thymidine phosphorylase via lysed horse blood).
Detailed Broth Microdilution (BMD) Protocol
The following methodology adheres to the3 and CLSI M07 guidelines.
Self-validating broth microdilution workflow for sulfonamide susceptibility testing.
Phase 1: Media Preparation & Validation
Rehydrate and autoclave CAMHB according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.
For fastidious organisms (e.g., Streptococci): Aseptically supplement the broth with 5% Lysed Horse Blood (LHB) and 20 mg/L β-NAD to create MH-F broth. Crucial Insight: LHB is strictly preferred over sheep blood because horse erythrocytes contain high levels of thymidine phosphorylase, an enzyme that actively degrades interfering thymidine into non-usable thymine[4].
Execute the E. faecalis ATCC 29212 QC check. Proceed to clinical testing only if the media passes.
Phase 2: Inoculum Standardization
Select 3-5 well-isolated colonies from a fresh (18-24 hour) non-selective agar plate.
Suspend the colonies in sterile 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately
1.5×108
CFU/mL).
Dilute this suspension 1:20 in CAMHB to yield a working concentration of
5×106
CFU/mL.
Phase 3: Microdilution and Incubation
Dispense 50 µL of CAMHB containing serial two-fold dilutions of the sulfonamide into Columns 1-10 of a 96-well microtiter plate.
Internal Plate Controls: Add 50 µL of drug-free CAMHB to Column 11 (Growth Control) and 100 µL to Column 12 (Sterility Control).
Inoculate Columns 1-11 with 50 µL of the working bacterial suspension. This brings the final well volume to 100 µL and the final bacterial concentration to the required
5×105
CFU/mL.
Seal the plate to prevent evaporation and incubate at 35±2°C for 16-20 hours in an ambient air incubator.
Data Interpretation: The 80% Rule and Trailing Growth
Reading sulfonamide MICs requires a trained eye due to a phenomenon known as trailing growth . Because sulfonamides do not destroy existing intracellular folates—they only prevent the synthesis of new folates—the bacteria will continue to replicate for 1 to 2 generations until their internal folate reservoirs are entirely depleted.
Macroscopically, this manifests as a faint, hazy button of cells in wells containing drug concentrations well above the true MIC. If a researcher demands 100% optical clearance (as they would for bactericidal beta-lactams), they will falsely record an elevated MIC. Therefore, the CLSI standard dictates that the MIC for sulfonamides must be read at the lowest concentration exhibiting an ≥80% reduction in visible growth compared to the drug-free growth control[1].
Table 2: Troubleshooting the 80% Inhibition Endpoint
Observation
Mechanistic Cause
Corrective Action
Heavy trailing growth (>20% of control) across all wells
High thymidine content in media bypassing DHPS inhibition.
Halt assay. Re-evaluate CAMHB lot via QC; consider supplementing with lysed horse blood.
No growth in the positive control well
Inoculum is non-viable, or the isolate requires fastidious nutrients.
Verify 0.5 McFarland preparation; switch to MH-F broth for fastidious organisms.
Skipped wells (Growth, No Growth, Growth)
Inconsistent inoculation or sulfonamide precipitation.
Ensure thorough mixing of stock solutions; verify micropipette calibration.
References
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Clinical and Laboratory Standards Institute (CLSI)[Link]
MIC Determination of Non-Fastidious and Fastidious Organisms (ISO 20776-1)
European Committee on Antimicrobial Susceptibility Testing (EUCAST)
[Link]
Antimicrobial Susceptibility on Solid Media
Basicmedical Key[Link]
Application Note: Evaluating 2-Methyl-1,3-benzothiazole-6-sulfonamide as a Modulator of hCA VII in Neuropathic Pain
Executive Summary Chemotherapy-induced peripheral neuropathy (CIPN) and traumatic nerve injuries represent areas of massive unmet medical need. Traditional analgesics, such as opioids or gabapentinoids, often fail to pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chemotherapy-induced peripheral neuropathy (CIPN) and traumatic nerve injuries represent areas of massive unmet medical need. Traditional analgesics, such as opioids or gabapentinoids, often fail to provide adequate relief and carry severe central nervous system (CNS) side effects. Recent neuropharmacological advances have validated the brain-associated human Carbonic Anhydrase VII (hCA VII) as a critical upstream mediator of neuropathic pain[1].
This application note provides a comprehensive, self-validating framework for utilizing 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) —a potent, cell-permeable primary sulfonamide—as an in vitro and in vivo tool compound to study hCA VII inhibition and its analgesic efficacy.
Mechanistic Rationale: The hCA VII and KCC2 Axis
To deploy this compound effectively, researchers must understand the causality of the target pathway. In a healthy state,
γ
-aminobutyric acid (GABA) acts as the primary inhibitory neurotransmitter in the CNS. When GABA binds to GABAA receptors, chloride (Cl⁻) flows into the neuron, hyperpolarizing it.
However, following peripheral nerve injury or neurotoxic chemotherapy (e.g., paclitaxel), the neuron-specific potassium-chloride cotransporter (KCC2) is heavily downregulated in the spinal cord[2].
The Causality of Paradoxical Excitation: The loss of KCC2 prevents the extrusion of Cl⁻, leading to intracellular Cl⁻ accumulation. When GABAA receptors subsequently open, the Cl⁻ gradient is diminished. Instead, bicarbonate (HCO3⁻) flows out of the cell, driven by its own electrochemical gradient. This HCO3⁻ efflux causes a paradoxical depolarization of the neuron, transforming GABAergic inhibitory signals into excitatory pain signals (allodynia and hyperalgesia)[3].
The Role of the Inhibitor: hCA VII is the primary enzyme responsible for rapidly replenishing intracellular HCO3⁻ in these neurons[4]. By administering 2-Methyl-1,3-benzothiazole-6-sulfonamide, hCA VII is inhibited, collapsing the intracellular HCO3⁻ pool. This prevents the excitatory efflux, restoring the inhibitory tone of the GABAergic network and providing profound analgesia without direct receptor antagonism[2].
Mechanism of hCA VII inhibition reversing GABAergic paradoxical depolarization in neuropathic pain.
Compound Profile & Formulation Guidelines
Proper formulation is critical. Benzothiazole sulfonamides exhibit high crystalline lattice energy and moderate lipophilicity, resulting in poor aqueous solubility. Attempting to dissolve this compound in pure saline will result in micro-precipitates, leading to erratic pharmacokinetics and false-negative in vivo results.
Table 1: Physicochemical & Formulation Profile
Parameter
Specification / Guideline
Compound Name
2-Methyl-1,3-benzothiazole-6-sulfonamide
CAS Number
21431-21-0
Molecular Weight
228.3 g/mol
Primary Targets
hCA VII (Brain-associated), hCA II (Ubiquitous)[1]
In Vitro Stock
10 mM in 100% anhydrous DMSO. Store aliquots at -20°C.
In Vivo Formulation
5% DMSO, 10% Tween 80, 85% Saline. Causality: This specific co-solvent system disrupts the lattice and forms micelles, ensuring uniform dosing without precipitating at the injection site.
Protocol 1: In Vitro Stopped-Flow Kinetic Assay for hCA VII Inhibition
Causality of Experimental Choice: The enzymatic hydration of CO2 by carbonic anhydrases is one of the fastest known biochemical reactions (
kcat≈106s−1
). Standard colorimetric end-point assays cannot capture the initial velocity accurately. Therefore, a stopped-flow kinetic spectrophotometer must be used to monitor the rapid change in absorbance of a pH indicator (Phenol Red) as H⁺ ions are generated[3].
Self-Validation Architecture
Positive Control: Acetazolamide (AAZ) – validates that the recombinant hCA VII is active and inhibitable.
Quality Metric: Assay acceptance requires a Z'-factor > 0.5.
Step-by-Step Methodology
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red.
Enzyme Preparation: Dilute recombinant hCA VII to a final well concentration of 10 nM in the assay buffer.
Compound Incubation: Serially dilute 2-Methyl-1,3-benzothiazole-6-sulfonamide (from 10 µM to 0.1 nM). Pre-incubate the enzyme with the compound for 15 minutes at 20°C. Causality: Sulfonamides bind to the catalytic zinc ion; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.
Reaction Initiation: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2-saturated water (approx. 15 mM CO2).
Data Acquisition: Monitor the decrease in absorbance at 558 nm (Phenol Red protonation) over a 10-second window.
Analysis: Calculate the initial velocity (
V0
) from the linear portion of the progress curve (first 5-10% of the reaction). Plot percent inhibition vs. log[inhibitor] to derive the IC50.
Protocol 2: In Vivo Validation in a Paclitaxel-Induced CIPN Model
Causality of Experimental Choice: Paclitaxel is utilized because it reliably induces microtubule stabilization and mitochondrial dysfunction in peripheral nerves, perfectly mimicking human CIPN[3]. We measure efficacy at 1h, 3h, and 24h post-dose. The 1h timepoint captures Cmax-driven peak efficacy, 3h assesses the distribution phase, and 24h rules out irreversible target binding, ensuring the analgesia is strictly pharmacokinetic-dependent.
Self-Validation Architecture
Baseline Validation: Pre-paclitaxel Von Frey testing ensures all animals have normal, uniform sensory thresholds.
Disease Window Validation: Paclitaxel + Vehicle group confirms the successful induction of neuropathy.
Assay Sensitivity Validation: Paclitaxel + Gabapentin (100 mg/kg) confirms the behavioral assay can detect known analgesics.
Blinding: The experimenter conducting the Von Frey testing must be blinded to the treatment groups to eliminate observer bias.
Step-by-Step Methodology
Acclimation & Baseline (Days -7 to 0): Acclimate adult male C57BL/6 mice to the testing environment. Perform baseline mechanical allodynia testing using the up-down method with calibrated Von Frey filaments.
Disease Induction (Days 1, 3, 5, 7): Administer Paclitaxel (2 mg/kg, i.p.) on four alternate days.
Neuropathy Validation (Day 10): Re-test all mice. Only include mice exhibiting a >50% reduction in Paw Withdrawal Threshold (PWT).
Dosing (Day 10): Randomize mice into groups. Administer 2-Methyl-1,3-benzothiazole-6-sulfonamide (e.g., 25, 50, 100 mg/kg, p.o.) formulated in 5% DMSO/10% Tween 80/85% Saline.
Efficacy Testing: Perform Von Frey testing at 1h, 3h, and 24h post-administration.
Self-validating in vivo workflow for evaluating CIPN therapeutics using the paclitaxel model.
Expected Outcomes & Data Interpretation
To ensure robust scientific integrity, experimental data must align with established validation thresholds. Deviations from the negative or positive control benchmarks indicate assay failure (e.g., degraded enzyme, poor compound formulation, or improper animal handling).
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
URL:[Link]
Carbonic anhydrase inhibition and the management of neuropathic pain. Expert Review of Clinical Pharmacology.
URL: [Link]
Sultam based Carbonic Anhydrase VII inhibitors for the management of neuropathic pain. European Journal of Medicinal Chemistry.
URL:[Link]
Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry.
URL:[Link]
Application Note: Antidiabetic Screening of N-(1,3-benzothiazol-2-yl)benzenesulfonamides
Executive Summary & Scientific Rationale The rising prevalence of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome necessitates the development of novel therapeutic agents that bypass the limitations of traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The rising prevalence of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome necessitates the development of novel therapeutic agents that bypass the limitations of traditional secretagogues and insulin sensitizers. While circulating cortisol levels are often normal in obese and T2DM patients, the tissue-specific amplification of glucocorticoids plays a critical pathogenic role in insulin resistance and hepatic gluconeogenesis [2].
This local amplification is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an endoplasmic reticulum-resident oxidoreductase that converts inactive cortisone into active cortisol [3]. Consequently, selective inhibition of 11β-HSD1 has emerged as a highly promising mechanism for attenuating T2DM [3].
Recent drug discovery efforts have identified the N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold as a potent pharmacophore for 11β-HSD1 inhibition [1]. The benzothiazole ring provides optimal lipophilicity for tissue penetration, while the benzenesulfonamide moiety serves as a critical hydrogen-bond donor/acceptor network, interacting directly with the catalytic amino acid residues within the 11β-HSD1 active site.
This application note provides a comprehensive, field-proven methodology for the in vitro and in vivo screening of these derivatives, ensuring high scientific integrity, reproducibility, and rigorous system validation.
Mechanistic Pathway & Screening Workflow
To systematically evaluate the antidiabetic potential of synthesized benzothiazole derivatives, a tiered screening pipeline is employed. Compounds are first triaged based on their direct enzymatic inhibition, followed by physiological validation in a specialized non-insulin-dependent diabetes mellitus (NIDDM) model.
Fig 1. Sequential screening workflow for antidiabetic benzothiazole derivatives.
Fig 2. Mechanism of 11β-HSD1 inhibition by benzothiazole benzenesulfonamides.
Protocol 1: In Vitro 11β-HSD1 Inhibition Assay
This assay measures the ability of the synthesized compounds to block the reductase activity of 11β-HSD1 (conversion of cortisone to cortisol).
Reagents & Preparation
Enzyme Source: Recombinant human 11β-HSD1 (expressed in HEK-293 cells or E. coli) or rat hepatic microsomes.
Cofactor: 1 mM NADPH. Causality: 11β-HSD1 functions primarily as a reductase in vivo, which strictly requires NADPH as an electron donor. Without hexose-6-phosphate dehydrogenase (H6PDH) to regenerate NADPH in a purified system, exogenous NADPH must be supplied to drive the reaction forward.
Substrate: 200 nM Cortisone spiked with [³H]-Cortisone (tracer).
Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.
Step-by-Step Methodology
Compound Preparation: Dissolve N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives in DMSO. Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Pre-incubation: In a 96-well microplate, combine 10 µL of the test compound, 20 µL of 11β-HSD1 enzyme preparation, and 50 µL of assay buffer. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for equilibrium binding of the inhibitor to the enzyme active site before the substrate introduces competitive kinetics.
Reaction Initiation: Add 20 µL of the substrate/cofactor mix (Cortisone +[³H]-Cortisone + NADPH) to each well.
Incubation: Seal the plate and incubate at 37°C for 2 hours.
Termination & Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases. The steroids (cortisone and cortisol) partition into the organic layer.
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, and separate the residues using Thin Layer Chromatography (TLC) or HPLC. Quantify the ratio of [³H]-Cortisol to [³H]-Cortisone using a liquid scintillation counter.
System Validation & Quality Control
Positive Control: Run Carbenoxolone (a known non-selective 11β-HSD inhibitor) in parallel to validate assay sensitivity.
Negative Control (Blank): Wells lacking the enzyme must show 0% conversion, confirming that spontaneous reduction of cortisone does not occur.
Z'-Factor Calculation: Ensure the assay yields a Z'-factor > 0.6, indicating a robust and reliable high-throughput screening environment.
Protocol 2: In Vivo NIDDM Rat Model Screening
Compounds exhibiting an in vitro IC₅₀ < 100 nM are advanced to in vivo screening. The standard Type 1 Diabetes model (high-dose Streptozotocin alone) is inappropriate here, as 11β-HSD1 inhibitors target insulin resistance and hepatic glucose output rather than absolute insulin deficiency. Therefore, a specialized NIDDM model is required [1].
Induction of the NIDDM Model
Subject Selection: Adult male Wistar rats (200-250 g).
Fasting: Fast the animals for 12 hours prior to induction.
Nicotinamide (NA) Administration: Inject NA (120 mg/kg, i.p.) dissolved in normal saline. Causality: NA acts as a PARP inhibitor and antioxidant. It partially protects the pancreatic β-cells from complete destruction by the subsequent STZ injection.
Streptozotocin (STZ) Administration: 15 minutes post-NA, inject STZ (60 mg/kg, i.p.) dissolved in cold 0.1 M citrate buffer (pH 4.5). Causality: This combination induces partial β-cell necrosis, resulting in a phenotype characterized by moderate hyperglycemia, insulin resistance, and preserved (but impaired) insulin secretion—closely mimicking human T2DM.
Confirmation: After 7 days, measure fasting blood glucose. Rats with plasma glucose levels between 150-250 mg/dL are classified as NIDDM and selected for the study.
Dosing and Pharmacodynamic Tracking
Grouping: Divide validated NIDDM rats into groups of 6: Vehicle Control, Positive Control (Glibenclamide, 5 mg/kg), and Test Compounds (e.g., 50 mg/kg p.o.).
Administration: Administer the N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC).
Blood Sampling: Collect blood from the tail vein at t = 0, 2, 4, 6, and 8 hours post-administration.
Glucose Measurement: Centrifuge blood to isolate plasma and measure glucose levels using a standard glucose oxidase-peroxidase (GOD-POD) enzymatic assay.
System Validation & Quality Control
Baseline Tracking: The t=0 measurement serves as an internal baseline for each subject, normalizing individual variations in baseline hyperglycemia.
Vehicle Control: Ensures that the stress of oral gavage and the CMC vehicle do not independently alter blood glucose levels.
Quantitative Data Summary
The table below summarizes representative structure-activity relationship (SAR) data for selected N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, demonstrating the correlation between in vitro 11β-HSD1 inhibition and in vivo glycemic control [1].
Compound ID
R-Group (Position 6)
In Vitro 11β-HSD1 IC₅₀ (nM)
In Vivo Plasma Glucose Reduction (%) at 8h
1
-H
450 ± 25
12.5 ± 2.1
2
-Cl
210 ± 15
22.3 ± 3.4
3
-CH₃
85 ± 8
38.4 ± 4.2
4
-OCH₃
62 ± 5
42.1 ± 3.8
Carbenoxolone
(In Vitro Control)
18 ± 2
N/A
Glibenclamide
(In Vivo Control)
N/A
45.0 ± 4.5
Data Interpretation: Compounds 3 and 4 , featuring electron-donating groups (-CH₃, -OCH₃) at position 6 of the benzothiazole ring, exhibit the highest in vitro potency. Molecular docking studies confirm that these specific substitutions enhance hydrogen bonding interactions with catalytic amino acid residues (e.g., Tyr183 and Ser170) within the 11β-HSD1 active site, directly translating to superior in vivo antidiabetic efficacy [1].
References
Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., Binnie, M., Estrada-Soto, S., Ibarra-Barajas, M., León-Rivera, I., & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides.Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]
Walker, B. R. (2008). 11-Beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors in type 2 diabetes mellitus and obesity.Expert Opinion on Investigational Drugs, 17(4), 503-513. [Link]
Gathercole, L. L., Stewart, P. M., & Tomlinson, J. W. (2005). Mechanisms of disease: Selective inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a novel treatment for the metabolic syndrome.Nature Clinical Practice Endocrinology & Metabolism, 1(2), 92-99. [Link]
Method
Molecular docking protocol for benzothiazole sulfonamides with CA isoforms
Topic: Molecular Docking Protocol for Benzothiazole Sulfonamides with Carbonic Anhydrase (CA) Isoforms Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to In S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Docking Protocol for Benzothiazole Sulfonamides with Carbonic Anhydrase (CA) Isoforms
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to In Silico Profiling of Benzothiazole Sulfonamides Against Carbonic Anhydrase Isoforms
This guide provides a comprehensive, field-proven protocol for the molecular docking of benzothiazole sulfonamides against various human carbonic anhydrase (hCA) isoforms. As a class of metalloenzymes, CAs are pivotal in numerous physiological processes, and their dysregulation is implicated in diseases ranging from glaucoma to cancer.[1][2][3] Benzothiazole sulfonamides have emerged as a promising class of inhibitors, and understanding their interaction with different CA isoforms is crucial for developing selective and potent therapeutics.[1][4][5]
This document moves beyond a simple checklist, delving into the rationale behind each step to empower researchers to not only execute the protocol but also to critically evaluate and adapt it for their specific research questions.
The Scientific Rationale: Why Molecular Docking for CA Inhibitors?
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[6] For carbonic anhydrase inhibitors, the primary binding motif involves the coordination of the sulfonamide group's nitrogen atom with the zinc ion (Zn²⁺) located at the bottom of the active site cavity.[3][7] The specificity of an inhibitor for different CA isoforms is determined by subtle variations in the amino acid residues lining this active site.[1][8]
This protocol is designed to be a self-validating system. By first "redocking" a co-crystallized ligand, we can establish the reliability of our chosen docking parameters. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7]
The Workflow: A Holistic View
The molecular docking workflow is a multi-step process that requires careful attention to detail at each stage. The following diagram provides a high-level overview of the protocol described herein.
Caption: A high-level overview of the molecular docking workflow.
Detailed Protocol: From Structure to Score
This protocol assumes the use of AutoDock Tools and AutoDock Vina, which are widely accessible and validated for this class of enzyme.[9] However, the principles are broadly applicable to other docking software like GOLD or Glide.[6][7][10]
Part I: Protein Preparation
The goal of this phase is to prepare the CA protein structure for docking by removing extraneous molecules and adding necessary parameters.
Step-by-Step Methodology:
Structure Retrieval: Download the crystal structure of the desired hCA isoform from the Protein Data Bank (PDB).[11] It is crucial to select a high-resolution structure (ideally < 2.5 Å) with a bound sulfonamide inhibitor if possible, which can be used for validation.
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ligands that are not the co-crystallized inhibitor for validation. Water molecules can sometimes play a role in ligand binding, but for a standard protocol, they are typically removed to simplify the calculation.
Protonation: Add polar hydrogens to the protein. The protonation state of key residues, particularly histidines in the active site, can significantly impact docking results.
Charge Assignment: Assign Gasteiger charges to the protein atoms. This is essential for calculating the electrostatic interactions between the protein and the ligand.
Handling the Catalytic Zinc Ion: The Zn²⁺ ion is critical for sulfonamide binding. Ensure that it is retained in the protein structure and that its charge is correctly assigned. Some docking programs require a specific atom type for metal ions.
File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Part II: Ligand Preparation
Proper ligand preparation is critical for accurate docking. The benzothiazole sulfonamide structures must be in their lowest energy conformation and have the correct charges.
Step-by-Step Methodology:
Ligand Sketching: Draw the benzothiazole sulfonamide structures using a chemical drawing tool like ChemDraw or Marvin Sketch.
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform an energy minimization using a force field such as MMFF94. This ensures that the ligand starts in a low-energy, realistic conformation.[12]
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for flexibility during the docking process, which is crucial for finding the optimal binding pose.
Charge Assignment: Assign Gasteiger charges to the ligand atoms.
File Format Conversion: Save the prepared ligands in the PDBQT format.
Part III: Docking Execution
This phase involves defining the search space and running the docking simulation.
Step-by-Step Methodology:
Grid Box Generation: Define a 3D grid box that encompasses the entire active site of the CA isoform. The grid box should be centered on the catalytic zinc ion. A typical size for a CA active site is 20 x 20 x 20 Å. The grid spacing is usually set to 0.375 Å.[13]
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.
Running AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will score and rank the different binding poses of the ligand within the protein's active site.
Analysis and Interpretation of Results
The output of a docking simulation is a set of ligand poses with corresponding binding affinity scores.
Binding Affinity and Scoring
The binding affinity is typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.[14] While these scores are useful for ranking compounds within a series, they are not absolute measures of binding energy.
Pose Analysis: Key Interactions
The most critical part of the analysis is visualizing the docked poses to understand the interactions between the benzothiazole sulfonamide and the CA active site. Key interactions to look for include:
Zinc Coordination: The sulfonamide group (-SO₂NH₂) should be coordinated to the catalytic Zn²⁺ ion.
Hydrogen Bonding: Look for hydrogen bonds between the sulfonamide and the side chains of key active site residues, most notably Thr199 and Thr200.
Hydrophobic Interactions: The benzothiazole ring and any other hydrophobic moieties on the ligand will likely interact with hydrophobic residues in the active site.
The following table summarizes key residues in the active sites of common hCA isoforms that are important for inhibitor binding.
Application Note: 2-Methyl-1,3-benzothiazole-6-sulfonamide as a Privileged Scaffold in Antiviral Drug Development
Executive Summary & Mechanistic Rationale The compound 2-Methyl-1,3-benzothiazole-6-sulfonamide (2-MBTSA) and its derivatives have emerged as highly versatile pharmacophores in the development of next-generation antivira...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The compound 2-Methyl-1,3-benzothiazole-6-sulfonamide (2-MBTSA) and its derivatives have emerged as highly versatile pharmacophores in the development of next-generation antiviral therapeutics. Unlike traditional single-target antivirals, the benzothiazole sulfonamide scaffold offers a unique dual-modality mechanism of action: it acts as a highly potent competitive inhibitor of viral proteases and serves as a trigger for host innate immune pathways.
The Causality of the Scaffold's Efficacy
Viral Protease Inhibition via Isostere Replacement : In the design of viral protease inhibitors (particularly for HIV-1), the structural replacement of a standard t-butylurea moiety with a benzothiazole sulfonamide at the enzyme's cleavage site significantly increases binding potency and antiviral action[1]. The sulfonamide group acts as a critical hydrogen-bond acceptor/donor network with the catalytic aspartate residues in the active site, while the lipophilic 2-methylbenzothiazole core perfectly occupies the hydrophobic S2/S2' pockets of the protease[2].
RIG-I Pathway Activation : Beyond direct viral targeting, specific benzothiazole-6-sulfonamide derivatives function as activators of the Retinoic acid-inducible gene I (RIG-I) pathway[3]. By agonizing RIG-I, these compounds stimulate the phosphorylation of IRF3/7, leading to the robust production of Type I interferons (IFN-
α
/
β
). This host-directed mechanism is critical for establishing a broad-spectrum antiviral state that is highly resilient to viral mutation[3].
Figure 1: Dual antiviral MOA of 2-MBTSA via protease inhibition and RIG-I activation.
Quantitative Antiviral Efficacy Profile
The structural integration of the benzothiazole sulfonamide nucleus into various templates has yielded compounds capable of overcoming multidrug-resistant viral strains[4]. The table below summarizes the quantitative efficacy of this scaffold across different viral targets based on recent medicinal chemistry literature.
To ensure rigorous, reproducible data during the drug development pipeline, the following protocols have been engineered as self-validating systems. They include specific causality-driven steps to eliminate false positives (e.g., aggregation-based inhibition or compound cytotoxicity).
Objective : To quantify the IC50 of 2-MBTSA derivatives against viral proteases.
Methodology :
Compound Preparation : Dissolve the 2-MBTSA derivative in 100% LC-MS grade DMSO to yield a 10 mM stock.
Causality: The highly lipophilic nature of the benzothiazole core requires a strong aprotic solvent. Using 100% DMSO prevents premature precipitation, ensuring accurate downstream serial dilutions.
Buffer Formulation : Prepare the assay buffer (50 mM Sodium Acetate pH 5.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.01% CHAPS).
Causality: The acidic pH mimics the viral maturation environment. The inclusion of 0.01% CHAPS (a zwitterionic detergent) is a critical self-validating step; it prevents the hydrophobic compound from forming colloidal aggregates that non-specifically sequester the enzyme, a common source of false-positive inhibition.
Enzyme-Inhibitor Pre-incubation : In a 384-well black microplate, add 10 nM of the target viral protease. Add serial dilutions of the 2-MBTSA compound (maintaining final DMSO concentration <1%). Include Darunavir as a positive control. Incubate for 30 minutes at 37°C.
Causality: Pre-incubation allows the sulfonamide group to establish binding equilibrium with the active site prior to substrate introduction, which is essential for accurate steady-state kinetic modeling.
Reaction Initiation : Add 2 µM of a FRET-labeled peptide substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R).
Causality: The EDANS/DABCYL pair provides a robust signal-to-background ratio. Because they operate in the visible spectrum, they minimize inner-filter effects caused by the intrinsic UV absorbance of the benzothiazole ring.
Kinetic Readout & Analysis : Monitor fluorescence continuously (Ex 340 nm / Em 490 nm) for 20 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve to derive the IC50.
Figure 2: Step-by-step workflow for the FRET-based viral protease inhibition assay.
Protocol B: Cell-Based RIG-I Activation and Antiviral Screening
Objective : To evaluate innate immune activation and subsequent antiviral protection in human cell lines.
Methodology :
Cell Seeding : Seed A549 cells (human alveolar basal epithelial cells, chosen for their intact RIG-I signaling pathways) at
2×104
cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
Prophylactic Treatment : Treat cells with 2-MBTSA derivatives (0.1 - 10 µM) for 12 hours prior to infection.
Causality: Unlike direct-acting antivirals, RIG-I activation relies on the host cell's transcriptional machinery to produce and secrete Type I interferons. This 12-hour pre-treatment window is biologically necessary to establish an antiviral state.
Viral Challenge : Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.1.
Causality: A low MOI ensures multiple cycles of viral replication over 48 hours. This provides a wide dynamic range to observe the protective paracrine effect of the secreted interferons.
Orthogonal Readout (Self-Validation) : After 48 hours, perform two parallel assays:
Supernatant: Quantify IFN-
β
secretion via ELISA to mechanistically validate RIG-I activation.
Adherent Cells: Use an MTS assay to measure cell viability, confirming that the compound protects against virus-induced cytopathic effect (CPE) without inducing inherent cytotoxicity.
References
Title : A Review on Emerging Benzothiazoles: Biological Aspects
Source : Journal of Drug Delivery and Therapeutics
URL :[Link]
Title : The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review
Source : Arabian Journal of Chemistry
URL :[Link]
Title : Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review
Source : Journal of Chemistry Reviews
URL :[Link]
Title: Activators of the retinoic acid inducible gene "rig-i" pathway and methods of use thereof
Source: US Patent US20200071316A1
URL
Improving yield of 2-Methyl-1,3-benzothiazole-6-sulfonamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot bottlenecks, understand the mechanistic causality behind reaction behaviors, and implement self-validating protocols to maximize yield and purity.
This compound is a critical scaffold, particularly in the development of isoform-selective carbonic anhydrase inhibitors [1]. However, its two-step synthesis—chlorosulfonation followed by amination—is notoriously prone to poor regioselectivity, incomplete conversion, and competitive hydrolysis.
Synthetic Workflow & Bottleneck Analysis
Before diving into specific troubleshooting steps, it is crucial to map the synthetic pathway and identify where the reaction is most likely to fail.
Workflow and common bottlenecks in the synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide.
Troubleshooting Guides & FAQs
Q1: My yield of the intermediate 2-methyl-1,3-benzothiazole-6-sulfonyl chloride is stuck at ~20-30%. LC-MS shows a massive sulfonic acid peak. How do I drive the reaction to completion?The Causality: Chlorosulfonic acid (
ClSO3H
) acts as both a sulfonating and a chlorinating agent. The initial electrophilic aromatic substitution rapidly forms the intermediate sulfonic acid. However, the subsequent conversion of the sulfonic acid to the sulfonyl chloride is an equilibrium process that generates sulfuric acid. If relying solely on
ClSO3H
, the equilibrium often stalls, leaving a large reservoir of unreactive sulfonic acid[2].
The Solution: Introduce thionyl chloride (
SOCl2
) as a co-reagent during the heating phase.
SOCl2
acts as a dedicated chlorinating agent that irreversibly reacts with the sulfonic acid intermediate, releasing
SO2
and
HCl
gases. This Le Chatelier shift drives the reaction to >85% yield.
Q2: NMR analysis of my sulfonyl chloride intermediate shows a mixture of isomers. How can I improve regioselectivity for the 6-position?The Causality: The thiazole ring is electron-withdrawing, directing electrophilic substitution to the fused benzene ring. While the 6-position is thermodynamically favored due to the stabilizing resonance contributions from the heteroatoms, the 5-isomer can form under kinetic control if localized thermal spikes occur during the highly exothermic addition of
ClSO3H
.
The Solution: Strict thermal management. The initial dropwise addition of
ClSO3H
must be performed at 0–5 °C with vigorous overhead stirring. Only after complete homogenization should the reaction be ramped to 140 °C.
Q3: During the amination step, my sulfonyl chloride reverts to the sulfonic acid instead of forming the sulfonamide. What is going wrong?The Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom. In the presence of aqueous ammonia (
NH4OH
), water acts as a competitive nucleophile against ammonia (
NH3
). If the reaction temperature rises above 5 °C, the activation energy barrier for hydrolysis is easily overcome, leading to the rapid destruction of your intermediate.
The Solution: Switch to anhydrous ammonia gas bubbled through a dry THF solution, or use an excess of ammonium carbonate. If you must use aqueous
NH4OH
, ensure it is highly concentrated (28-30%), pre-chilled to 0 °C, and added to a solution of the sulfonyl chloride in a water-miscible organic solvent (like acetone) to maximize the local concentration of
NH3
over
H2O
.
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols integrate in-process controls (IPCs) . Do not proceed to the next step without validating the system state.
Protocol A: Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
Preparation: Equip a 250 mL three-necked round-bottom flask with an overhead stirrer, a dropping funnel, and a reflux condenser fitted with a gas scrubber (to neutralize
HCl
/
SO2
).
Addition: Cool 2-methylbenzothiazole (10.0 g, 67.0 mmol) to 0 °C in an ice bath. Slowly add chlorosulfonic acid (31.2 g, 268 mmol, 4.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.
Heating & Chlorination: Remove the ice bath and allow the mixture to reach room temperature. Add thionyl chloride (15.9 g, 134 mmol, 2.0 eq) dropwise. Gradually heat the mixture to 140 °C using an oil bath and maintain for 4 hours.
Self-Validation (IPC 1): Do not inject the raw reaction mixture into an LC-MS, as the sulfonyl chloride will degrade on the column. Instead, quench a 10 µL aliquot into 1 mL of anhydrous methanol containing 10 µL of pyridine. This instantly converts the sulfonyl chloride to a stable methyl sulfonate ester. Analyze via LC-MS. If the unreacted sulfonic acid peak is >5%, add an additional 0.5 eq of
SOCl2
and heat for 1 more hour.
Workup: Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice under vigorous stirring. Filter the resulting pale yellow precipitate, wash with ice-cold water (3 × 50 mL), and dry under a high vacuum to afford the intermediate.
Protocol B: Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide
Preparation: Dissolve the freshly prepared 2-methyl-1,3-benzothiazole-6-sulfonyl chloride (10.0 g, ~40 mmol) in 100 mL of anhydrous THF in a 250 mL flask. Cool the solution to 0 °C.
Amination: Bubble anhydrous ammonia gas (
NH3
) through the solution at a steady rate for 30 minutes, keeping the temperature strictly at 0 °C. A white precipitate of ammonium chloride (
NH4Cl
) will form immediately.
Self-Validation (IPC 2): To confirm complete conversion, perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The non-polar sulfonyl chloride will elute with an
Rf
of ~0.6. The target sulfonamide is highly polar and will remain near the baseline (
Rf
~0.1).
Workup: Once the starting material is consumed, concentrate the THF under reduced pressure. Suspend the residue in 100 mL of cold water to dissolve the
NH4Cl
salts. Filter the solid product, wash with cold water, and recrystallize from hot ethanol to yield pure 2-methyl-1,3-benzothiazole-6-sulfonamide.
Quantitative Data Comparison
The table below summarizes the causal impact of specific reaction parameters on the yield and purity of the synthetic steps, validating the protocols described above.
Reaction Step
Reagent / Condition
Yield (%)
Purity (%)
Primary Impurity Observed
Chlorosulfonation
ClSO3H
only (140 °C)
25 - 30%
~85%
Sulfonic acid (Incomplete conversion)
Chlorosulfonation
ClSO3H
+
SOCl2
(140 °C)
> 85%
> 95%
5-isomer (< 5%)
Amination
Aqueous
NH4OH
(Room Temp)
55 - 60%
~80%
Sulfonic acid (Hydrolysis reversion)
Amination
Anhydrous
NH3
in THF (0 °C)
> 92%
> 98%
None significant
References
Title: Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Title: Chlorosulfonation of N-Phenylmorpholine, Benzothiazole, 2-Methylbenzothiazole and Triphenyloxazole
Source: Phosphorus, Sulfur, and Silicon and the Related Elements
URL: [Link]
Optimization
Benzothiazole Synthesis Support Center: Troubleshooting Incomplete Cyclization
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have curated this guide for researchers and drug development professionals facing stalled reactions, low yields, or...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have curated this guide for researchers and drug development professionals facing stalled reactions, low yields, or uncyclized intermediates during benzothiazole synthesis.
Synthesizing the benzothiazole core—a privileged scaffold in medicinal chemistry—often suffers from incomplete cyclization due to a failure in the final aromatization step. This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to force your reactions to completion.
Diagnostic Decision Tree
Before altering your protocol, you must identify the exact stage where your cyclization is stalling. Run an LC-MS or NMR on your crude mixture and use the workflow below to diagnose the chemical bottleneck.
Diagnostic workflow to resolve incomplete benzothiazole cyclization via mass analysis.
Core Troubleshooting FAQs
Q1: My condensation of 2-aminothiophenol and an aldehyde stalls at the Schiff base. How do I drive it to completion?
Mechanistic Causality: The condensation of 2-aminothiophenol with an aldehyde rapidly forms a Schiff base, which undergoes intramolecular nucleophilic attack to form a benzothiazoline intermediate. However, this intermediate requires a formal dehydrogenation (loss of 2H) to achieve aromaticity. Without a sufficient terminal oxidant, the reaction stalls at the +2 Da mass intermediate.
Expert Solution: You must introduce an oxidative driving force. While traditional methods rely on harsh oxidants (like stoichiometric iodine) or high-boiling solvents like DMSO 1, modern green chemistry leverages visible light. Under white LED irradiation in water, an in-situ generated disulfide acts as a photosensitizer. It activates molecular oxygen to form singlet oxygen and superoxide anions, which rapidly abstract protons from the benzothiazoline intermediate, driving aromatization2.
Q2: I am using the Jacobsen cyclization on thiobenzanilides, but I get incomplete conversion and regioisomeric mixtures. What is a better alternative?
Mechanistic Causality: The classic Jacobsen synthesis utilizes potassium ferricyanide in alkaline media to generate a radical cation on the thioamide, which then attacks the aryl ring 3. This single-electron transfer is highly sensitive to the electronic nature of the aryl ring. Electron-withdrawing groups raise the oxidation potential, preventing radical formation and leaving unreacted thioamide. Furthermore, radical cyclization inherently risks regioisomeric scrambling.
Expert Solution: Transition from radical oxidation to halogen-bond activation using an alternative bimolecular approach. By reacting 2-aminothiophenol with N-methylthioamides in the presence of tetrabromomethane (CBr4) as a halogen bond donor catalyst (15 mol%), you can effectively activate the thioamide sulfur. This lowers the activation energy for nucleophilic attack without relying on harsh radical intermediates, leading to complete cyclization 4.
Q3: Disulfide formation (bis(2-aminophenyl) disulfide) is outcompeting my target benzothiazole. Should I run this under argon?
Mechanistic Causality: 2-aminothiophenol is notoriously prone to aerobic oxidation. If the electrophile (e.g., a sterically hindered aldehyde) reacts too slowly, ambient oxygen oxidizes the thiol to a disulfide (Mass = 248 Da), killing the nucleophilicity of the sulfur.
Expert Solution: Do not necessarily exclude oxygen; instead, control the sequence. If you are using standard Lewis acid condensation, run the initial Schiff base formation under an inert atmosphere (N2/Ar) to prevent premature oxidation, then open the flask to air/oxidant. However, if you utilize the visible-light protocol, the disulfide is actually a necessary catalytic intermediate that photosensitizes the oxygen. In that regime, the disulfide is continuously consumed and regenerated.
Mechanistic Pathway: Oxidative Cyclization
Understanding the electron flow during the final dehydrogenation step is critical for troubleshooting. Below is the self-sustaining loop when utilizing visible light and oxygen.
Mechanistic pathway of visible-light aerobic oxidative cyclization via disulfide.
Quantitative Data: Oxidant & Catalyst Comparison
Select the appropriate cyclization strategy based on your substrate's sensitivity and your laboratory's capabilities.
Method
Reagents / Catalyst
Operating Conditions
Typical Yield
Primary Drawback / Limitation
Traditional Condensation
Iodine (I2)
DMF, 100°C, 4-6 h
85–90%
Generates toxic iodine waste; harsh on sensitive functional groups.
DMSO/Air Oxidation
DMSO (acts as oxidant/solvent)
120°C, 8-12 h
80–95%
High boiling point solvent makes product isolation difficult.
Photochemical Aerobic
Visible Light (White LED), Air
Water, Room Temp, 12 h
85–95%
Requires a photoreactor setup; dependent on light penetration.
Halogen-Bond Activation
CBr4 (15 mol%)
Solvent-free, 70°C, 4-8 h
80–90%
Specific to thioamide precursors; not applicable to aldehydes.
This method utilizes an in-situ generated disulfide to photosensitize oxygen, avoiding heavy metals and harsh oxidants.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the target aldehyde (1.2 mmol).
Solvent Addition: Add 10 mL of distilled water. (The hydrophobic effect accelerates the initial condensation).
Irradiation: Leave the flask open to ambient air. Irradiate the mixture using white LEDs (e.g., EvoluChem 18 W) while stirring at high speed (800+ RPM) at room temperature.
Monitoring: Monitor via TLC (Hexane:EtOAc).
Workup: Once the intermediate spots disappear, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Validation Checkpoint: Self-Validation: Within the first 30 minutes, the reaction mixture will shift from pale yellow to a deeper orange/yellow suspension. This visual cue confirms the formation of the photosensitizing bis(2-aminophenyl) disulfide. If the solution remains completely clear and colorless, your light source is insufficient or oxygen transfer is poor (increase stirring speed).
This method is ideal when traditional Jacobsen cyclization fails due to electronic deactivation.
Step-by-Step Methodology:
Preparation: Charge an oven-dried reaction tube with an N-methylthioamide derivative (0.5 mmol) and tetrabromomethane (CBr4, 25 mg, 0.075 mmol, 15 mol%).
Reagent Addition: Add 2-aminothiophenol (94 mg, 0.75 mmol) directly to the tube. Do not add solvent (neat conditions).
Heating: Seal the tube lightly and stir the neat mixture at 70°C using a pre-heated oil bath or heating block.
Monitoring: Monitor the reaction via TLC or LC-MS until the thioamide is fully consumed (typically 4-8 hours).
Workup: Cool to room temperature, extract the crude mixture with ethyl acetate (10 mL), wash with water, and purify via silica gel chromatography.
Validation Checkpoint: Self-Validation: The reaction relies on the dissociation of H2S gas to regenerate the CBr4 catalyst. You can validate the catalytic cycle is active by carefully placing a piece of lead(II) acetate paper over the mouth of the reaction tube; it will turn black/brown, confirming the continuous release of H2S and the successful halogen-bond activation of the thioamide.
References
Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide
The Journal of Organic Chemistry - ACS Public
An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst
Organic & Biomolecular Chemistry (RSC Publishing)
A Technical Guide to the Historical Synthesis of Benzothiazoles
BenchChem
Optimizing solvent systems for chromatography of benzothiazole derivatives
Welcome to the Technical Support Center for Benzothiazole Chromatography . This resource is designed for researchers, analytical scientists, and drug development professionals who require robust, reproducible methods for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzothiazole Chromatography . This resource is designed for researchers, analytical scientists, and drug development professionals who require robust, reproducible methods for the isolation and quantification of benzothiazole derivatives.
Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry and materials science. However, their unique electronic properties—specifically the basic nitrogen atom within the thiazole ring and highly variable pKa values depending on substituents—often lead to complex chromatographic behavior such as peak tailing, irreversible adsorption, and retention time shifts. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the chemical causality behind solvent system optimization.
Part 1: Method Development & Solvent Selection Workflow
Understanding the physicochemical properties of your specific benzothiazole derivative is the first step in method development. The basic nitrogen can interact strongly with acidic silanol groups on both normal-phase silica and reverse-phase C18 columns, requiring specific solvent modifiers[1].
Workflow for selecting and optimizing chromatography solvent systems for benzothiazoles.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I observing severe peak tailing for my benzothiazole derivative during normal-phase silica gel chromatography?A1: Peak tailing in normal-phase chromatography is primarily caused by secondary interactions. The basic nitrogen atom of the benzothiazole ring acts as a hydrogen-bond acceptor and interacts strongly with the acidic, unreacted silanol groups (-SiOH) present on the surface of the silica gel[1].
Solution: Implement competitive inhibition. Add a volatile basic modifier, such as 0.1% to 1.0% Triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the highly active silanol sites, deactivating the column and allowing your benzothiazole to elute in a sharp, symmetrical band[1].
Q2: My retention times (RT) on RP-HPLC are shifting unpredictably between runs. How do I stabilize them?A2: Retention time drift for heterocyclic compounds is almost always a function of inadequate pH control relative to the compound's pKa. While the unsubstituted benzothiazole core has a low pKa (experimentally ~2.65)[2], substituents drastically alter this. For instance, 2-(2-hydroxyphenyl)benzothiazole has a pKa of 8.21[3]. If your mobile phase pH is within ±1.5 units of your compound's pKa, the molecule exists in a state of partial ionization. Minor fluctuations in solvent preparation will cause massive shifts in polarity and RT.
Solution: Buffer your mobile phase aggressively. Use 0.1% Phosphoric acid (pH ~2.1) to ensure basic derivatives are fully protonated, or use a strong phosphate buffer (e.g., pH 4.0 or pH 7.0) depending on the specific derivative's ionization profile[4][5].
Q3: I am trying to separate a mixture of highly non-polar benzothiazole oxidation products (e.g., MBT and MBTS). Standard ACN/Water gradients are failing. What is the alternative?A3: For highly lipophilic or complex mixtures like 2-mercaptobenzothiazole (MBT) and its oxidation product 2,2'-dithiobis-benzothiazole (MBTS), standard binary systems may lack the necessary selectivity.
Solution: Introduce a ternary solvent system. Incorporating Tetrahydrofuran (THF) alters the selectivity due to its distinct dipole moment and hydrogen-bonding capabilities. A proven isocratic system for this exact separation is THF : Acetonitrile : Buffer (40:40:20 v/v) adjusted to pH 4.0[5].
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Normal-Phase Purification of Basic Benzothiazole Derivatives
This self-validating protocol ensures silanol deactivation prior to sample loading, preventing irreversible sample loss.
Solvent Preparation: Prepare the desired eluent system (e.g., 70% Hexane / 30% Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.
Column Deactivation (Critical Step): Slurry pack the silica gel using the TEA-modified solvent. Run at least 2 column volumes (CV) of the modified solvent through the packed bed. Causality: This pre-saturates the active silanol sites with TEA before the sample is introduced.
Sample Loading: Dissolve the crude benzothiazole mixture in the minimum amount of a non-polar solvent (e.g., Dichloromethane). Apply evenly to the top of the silica bed.
Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC (using the same TEA-modified solvent in the developing chamber to ensure accurate Rf correlation).
Post-Purification: Because TEA co-elutes, pool the desired fractions and concentrate under reduced pressure. To remove residual TEA, re-dissolve the product in an organic solvent (e.g., DCM), wash twice with a mild aqueous acid (e.g., 0.1 M HCl) if the product is stable, or place under high vacuum for 12 hours.
Protocol B: RP-HPLC Quantification of Benzothiazole Hydrochloride
Based on validated pharmaceutical characterization methods[4].
Mobile Phase Preparation:
Aqueous Phase: Add 1.0 mL of concentrated HPLC-grade phosphoric acid to 1.0 L of ultrapure water (0.1% v/v).
Organic Phase: 100% HPLC-grade Acetonitrile.
Mix in a 50:50 (v/v) ratio and degas via sonication for 10 minutes[4].
Sample Preparation: Accurately weigh 10 mg of the benzothiazole sample. Dissolve in a 100 mL volumetric flask using the 50:50 mobile phase as the diluent (Final concentration: 100 µg/mL). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter[4].
Execution: Inject 10 µL of the sample. The expected run time is 10 minutes. Ensure system suitability by confirming a tailing factor of ≤ 1.5.
Part 4: Quantitative Data & Reference Tables
Table 1: Recommended Solvent Systems & Modifiers by Derivative Type
Indian Journal of Pharmaceutical Sciences. "Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC." IJPS Online. URL:[Link]
PubMed / NIH. "[Simultaneous Determination of Benzotriazoles and Benzothiazole in Surface Water by Solid Phase Extraction and High Performance Liquid Chromatography]." Se Pu (Chinese Journal of Chromatography). URL: [Link]
MDPI. "Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles." Molecules. URL: [Link]
University of Athens. "Development of analytical methods for the determination of emerging contaminants." UOA Repository. URL: [Link]
PMC / NIH. "Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge." National Institutes of Health. URL: [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of benzothiazo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of benzothiazole-coupled sulfonamides[1].
The synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide is typically achieved in a two-phase process: the direct chlorosulfonation of 2-methylbenzothiazole, followed by the amidation of the resulting sulfonyl chloride intermediate[1]. While the route is straightforward on paper, the highly reactive nature of the intermediates makes this workflow prone to cascading side reactions. This guide is designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to ensure high-fidelity synthesis.
Diagnostic Overview: Mechanistic Pathway & Side Reactions
Before troubleshooting, it is critical to visualize where the synthesis diverges from the intended pathway. The diagram below maps the kinetic and thermodynamic traps that lead to the four most common impurities in this workflow.
Reaction pathway and common side reactions in 2-Methyl-1,3-benzothiazole-6-sulfonamide synthesis.
Targeted Troubleshooting (FAQs)
Q1: Why am I observing significant diaryl sulfone byproduct formation during the chlorosulfonation step?A: Diaryl sulfone (Ar-SO₂-Ar) formation is a classic bimolecular side reaction. It occurs when the intermediate sulfonic acid acts as an electrophile and reacts with unreacted 2-methylbenzothiazole[2]. This is almost always caused by an insufficient stoichiometric excess of chlorosulfonic acid. Chlorosulfonation is a two-stage process where the initial sulfonation is fast, but the subsequent chlorination is a relatively slow reaction requiring thermal energy[2]. Using less than a 50% excess of chlorosulfonic acid shifts the equilibrium, favoring sulfone formation[3].
Solution: Always maintain a minimum of 5.0 to 6.0 molar equivalents of chlorosulfonic acid to kinetically drive the reaction toward the sulfonyl chloride.
Q2: My sulfonyl chloride intermediate is turning into a gummy solid with poor amidation yields. What is happening?A: You are likely experiencing hydrolysis of the sulfonyl chloride back to the sulfonic acid. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water[3]. If your aqueous quench during workup is too warm (above 5 °C) or if the product is left in the acidic aqueous phase for too long, it will rapidly hydrolyze[3].
Solution: Pour the reaction mixture over a large volume of crushed ice with vigorous stirring. Isolate the precipitate immediately via vacuum filtration and avoid washing with room-temperature water.
Q3: I am detecting regioisomeric impurities (e.g., C-4 or C-5 substitution). How do I improve C-6 selectivity?A: The C-6 position of the benzothiazole ring is the most electronically activated site for electrophilic aromatic substitution[4]. However, at excessively high temperatures (>130 °C), thermodynamic control can lead to sulfonation at less favored positions like C-4.
Solution: Strictly control the heating mantle. Maintain the reaction temperature between 100 °C and 120 °C[2].
Q4: How can I prevent the formation of bis-sulfonamide (sulfonimide) during the amidation step?A: Bis-sulfonamide forms when the newly synthesized 2-methyl-1,3-benzothiazole-6-sulfonamide reacts with another molecule of the sulfonyl chloride intermediate. This occurs when the local concentration of ammonia is too low.
Solution: Use a massive excess of ammonia (at least 10 equivalents) and ensure the sulfonyl chloride is added to the cold ammonia solution, never the other way around. This maintains pseudo-first-order kinetics favoring the primary amine.
Quantitative Data & Parameter Optimization
To prevent side reactions, strict adherence to the stoichiometric and thermodynamic boundaries outlined below is required.
Reaction Parameter
Optimal Condition
Consequence of Deviation
Primary Byproduct Formed
ClSO₃H Equivalents
5.0 – 6.0 eq
< 4.0 eq
Diaryl Sulfone
Chlorosulfonation Temp
100 °C – 120 °C
> 130 °C
C-4 / C-5 Regioisomers
Quench Temperature
< 5 °C
> 10 °C
Sulfonic Acid (Hydrolysis)
Ammonia Equivalents
> 10.0 eq
< 3.0 eq
Bis-sulfonamide
Self-Validating Experimental Protocols
Do not blindly move from one step to the next. Use the validation checkpoints built into this protocol to ensure the integrity of your intermediates.
Phase 1: Regioselective Chlorosulfonation
Objective: Synthesize 2-methyl-1,3-benzothiazole-6-sulfonyl chloride while suppressing sulfone and regioisomer formation.
Addition: Cool chlorosulfonic acid (5.5 eq) in a round-bottom flask to 0 °C under an inert atmosphere. Add 2-methylbenzothiazole (1.0 eq) dropwise over 30 minutes.
Causality: The initial sulfonation is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which causes charring and regioisomer formation.
Thermal Activation: Gradually warm the mixture to room temperature, then heat to 100 °C – 110 °C for 3 hours.
Causality: Thermal energy is strictly required for the second stage of the reaction (chlorination of the sulfonic acid intermediate)[2].
Kinetic Quenching: Cool the mixture to room temperature. Pour the mixture dropwise into a beaker containing a large excess of vigorously stirred crushed ice. Keep the internal temperature strictly below 5 °C.
Causality: Rapid, cold quenching minimizes the residence time of the sulfonyl chloride in the aqueous acidic medium, preventing hydrolysis back to the sulfonic acid[3].
Isolation: Immediately filter the resulting white/pale-yellow precipitate under a vacuum. Wash with ice-cold water and dry under a high vacuum.
Validation Checkpoint: Before proceeding, dissolve a small aliquot in anhydrous CDCl₃ and perform ¹H-NMR. The C-7 proton should appear as a distinct doublet with a small meta-coupling constant (J ~ 1.5-2.0 Hz), confirming C-6 regioselectivity. A broad -OH peak indicates hydrolysis failure.
Phase 2: Amidation and Isolation
Objective: Convert the sulfonyl chloride to the target sulfonamide while suppressing bis-sulfonamide formation.
Amidation: Dissolve the freshly prepared 2-methyl-1,3-benzothiazole-6-sulfonyl chloride in a minimal amount of anhydrous THF. In a separate flask, cool aqueous ammonia (28%, 10.0 eq) to 0 °C. Add the THF solution dropwise to the stirring ammonia solution.
Causality: Adding the intermediate to a massive excess of ammonia ensures the intermediate is instantly consumed by NH₃, completely suppressing the attack of the newly formed sulfonamide on unreacted sulfonyl chloride.
Maturation: Stir the mixture at room temperature for 2 hours to ensure complete conversion.
Workup: Concentrate the mixture under reduced pressure to remove the THF and excess ammonia. Adjust the aqueous residue to pH 7 using dilute HCl to precipitate the product.
Purification: Filter the solid and recrystallize from an ethanol/water mixture.
Validation Checkpoint: Perform TLC (Eluent: Ethyl Acetate/Hexane 1:1) and IR spectroscopy. The final product must show two sharp IR bands around 3300-3200 cm⁻¹ (primary sulfonamide N-H stretch). A single band indicates bis-sulfonamide contamination.
Technical Support Center: Solubilization Strategies for Benzothiazole Sulfonamides in Biological Assays
Welcome to the Application Scientist Troubleshooting Hub. Benzothiazole sulfonamides are highly privileged scaffolds in drug discovery, frequently utilized for their potent biological activities.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Troubleshooting Hub. Benzothiazole sulfonamides are highly privileged scaffolds in drug discovery, frequently utilized for their potent biological activities. However, their physicochemical properties often present significant hurdles in in vitro and in vivo assays.
The causality behind this insolubility is twofold: the planar, fused bicyclic benzothiazole ring promotes tight crystal lattice packing, while the sulfonamide moiety establishes strong intermolecular hydrogen-bonding networks. This combination results in high lipophilicity and severe aqueous insolubility 1[1].
This guide provides field-proven, mechanistically grounded solutions to overcome these challenges and establish self-validating experimental systems.
Part 1: Troubleshooting FAQs
Q1: My benzothiazole sulfonamide dissolves perfectly in 100% DMSO but crashes out immediately when added to my cell culture media. How can I prevent this "solvent crash"?A1: When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the local DMSO concentration drops instantaneously. The hydrophobic benzothiazole core is suddenly exposed to water, and the molecules rapidly aggregate to minimize surface area contact with the aqueous phase, forming a precipitate.
Solution: You must bridge the polarity gap. Use a step-down dilution method combined with a surfactant (like Tween-20). The surfactant coats nucleating microcrystals, lowering the surface tension and preventing macroscopic precipitation.
Q2: I cannot use high concentrations of DMSO or surfactants because they are toxic to my cell line. What is the best alternative for in vitro assays?A2: Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a non-toxic, highly effective alternative. HP-β-CD forms a dynamic, non-covalent inclusion complex. The hydrophobic benzothiazole moiety inserts into the apolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility. Sulfonamides are well-documented to form 1:1 A(L)-type phase solubility isotherms with β-cyclodextrins, significantly enhancing their dissolution rates2[2].
Q3: Can I manipulate the pH of my assay buffer to increase solubility without adding excipients?A3: Yes, depending on your assay's pH tolerance. The sulfonamide nitrogen (-SO
2
NH-R) possesses a slightly acidic proton. By raising the pH of the assay buffer 1-2 units above the compound's pKa, you deprotonate the sulfonamide, generating a negatively charged species. Ionized molecules have drastically lower LogD values and interact favorably with water via ion-dipole interactions1[1].
Part 2: Quantitative Comparison of Solubilization Strategies
To select the optimal approach for your specific assay, consult the quantitative data summarized below. Note that the addition of water-soluble polymers can further enhance cyclodextrin complexation efficiency3[3].
A robust protocol must prove its own success. The following methodologies include built-in validation steps to ensure your compound is truly solubilized, preventing false negatives in your downstream assays.
Protocol 1: Preparation of HP-β-CD Inclusion Complexes
Preparation: Weigh out the required amount of HP-β-CD to create a 20% (w/v) solution in your target assay buffer (e.g., PBS).
Addition: Add the benzothiazole sulfonamide powder directly to the HP-β-CD solution in a molar excess (creating a supersaturated state).
Mechanistic Note:Do not use DMSO here. Organic solvents will competitively bind to the hydrophobic cavity of the cyclodextrin, drastically reducing the complexation efficiency of your drug.
Equilibration: Stir the suspension continuously at 37°C for 24-48 hours to reach thermodynamic equilibrium.
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.
Self-Validation Step: Carefully decant the supernatant. Measure the optical density at 600 nm (OD
600
) of the supernatant against a blank of 20% HP-β-CD buffer. An OD
600
< 0.05 validates the protocol , confirming the absence of colloidal aggregates and proving the drug is in a true solution.
Protocol 2: Step-Down Dilution with Surfactant Stabilization
Master Stock: Prepare a 10 mM master stock of the benzothiazole sulfonamide in 100% molecular biology grade DMSO.
Intermediate Buffer: Prepare an intermediate dilution buffer containing 10% DMSO and 0.1% Tween-20 in PBS.
Mechanistic Note: Direct dilution from 100% DMSO to 0.1% DMSO causes a rapid solvent polarity shift, triggering immediate crystallization. The intermediate buffer provides a thermodynamic "stepping stone."
First Dilution: Dilute the 10 mM stock 1:10 into the intermediate buffer (yielding a 1 mM drug solution).
Final Dilution: Dilute the 1 mM intermediate stock into the final assay media to reach the desired working concentration.
Self-Validation Step: Perform a serial dilution of your final media in a 96-well clear-bottom plate. Read the plate on a nephelometer (measuring light scattering). If the relative light scatter units (RLU) of the highest concentration well match the vehicle control, the system is validated , confirming that micro-precipitation has been successfully avoided.
Part 4: Visualizing Solubilization Workflows and Mechanisms
Workflow for diagnosing and resolving sulfonamide precipitation in aqueous assays.
Thermodynamic equilibrium of cyclodextrin inclusion complexation.
Part 5: References
Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate.
Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave.
6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions. BenchChem.
Technical Support Center: Troubleshooting Thermal Degradation of 2-Methyl-1,3-benzothiazole-6-sulfonamide
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS 21431-21-0).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS 21431-21-0). While this compound is a highly valuable intermediate in the synthesis of carbonic anhydrase inhibitors, it is susceptible to structural degradation under specific thermal conditions.
This document provides a mechanistic understanding of these degradation pathways and equips you with self-validating experimental protocols to preserve molecular integrity during heated dissolution, sterilization, and reaction workflows.
Frequently Asked Questions (Troubleshooting)
Q1: My compound degrades when heated in aqueous solvents. What is the exact mechanism?A: The primary degradation pathway in heated aqueous or protic environments is the hydrolysis of the sulfonamide group. Heat provides the activation energy required for water molecules—especially under unbuffered acidic or basic conditions—to nucleophilically attack the highly electrophilic sulfur atom. This interaction cleaves the S-N bond, converting the sulfonamide into 2-methyl-1,3-benzothiazole-6-sulfonic acid and releasing ammonia. To prevent this, avoid prolonged heating (>60 °C) in aqueous solutions and maintain a strictly neutral pH.
Q2: I am observing a secondary degradant when heating the compound in organic solvents. Why is this happening?A: If you are heating the compound in an organic solvent under atmospheric conditions, the 2-methyl group on the benzothiazole ring is highly susceptible to autoxidation. The electron-withdrawing nature of the benzothiazole ring makes the benzylic-like protons on the 2-methyl group chemically reactive. Prolonged thermal stress in the presence of dissolved oxygen leads to radical-mediated oxidation, forming benzothiazole-2-carboxylic acid derivatives. Degassing your solvents and utilizing an inert atmosphere (Argon/N2) will halt this pathway.
Q3: What is the absolute thermal limit for this compound before irreversible pyrolysis occurs?A: In its solid dry-powder state, 2-Methyl-1,3-benzothiazole-6-sulfonamide is stable up to its melting point of 213-214 °C. Beyond this threshold, or during prolonged exposure to temperatures >150 °C in dry conditions, the molecule undergoes thermal cleavage. While the benzothiazole core itself exhibits high thermal stability[1], the sulfonamide moiety acts as the thermal weak link, undergoing homolytic cleavage that leads to the irreversible extrusion of sulfur dioxide (SO₂) and the formation of charred residues[2].
Quantitative Degradation Matrix
To assist in rapid troubleshooting, the following table summarizes the quantitative thermal limits and causal mechanisms associated with different environmental conditions.
Table 1: Thermal stability profile and causality matrix for 2-Methyl-1,3-benzothiazole-6-sulfonamide.
Environmental Condition
Critical Temp Limit
Primary Degradation Pathway
Causal Mechanism
Recommended Mitigation
Aqueous (Acidic/Basic)
> 60 °C
Sulfonamide Hydrolysis
Nucleophilic attack on the sulfonyl sulfur, cleaving the S-N bond.
Maintain neutral pH; use aprotic co-solvents; limit heating duration.
Aerobic (Organic Solvent)
> 80 °C
2-Methyl Oxidation
Thermally accelerated radical oxidation of the reactive 2-methyl protons.
Sparge solvents with Argon; utilize closed, inert reaction vessels.
Solid State (Dry Powder)
> 213 °C
Thermal Cleavage / Pyrolysis
Homolytic cleavage of the sulfonamide group leading to SO₂ extrusion.
Store at room temperature; avoid localized superheating during processing.
Mechanistic Pathway Visualization
The diagram below illustrates the divergent degradation pathways triggered by thermal stress, mapping the causal relationship between specific environmental conditions and their resulting degradants.
Fig 1: Thermal degradation pathways of 2-Methyl-1,3-benzothiazole-6-sulfonamide.
Validated Protocol: Controlled Dissolution and Heating
To ensure the scientific integrity of your workflow, follow this self-validating protocol designed to circumvent thermal degradation during the preparation of high-concentration stock solutions or heated reaction mixtures.
Step 1: Solvent Preparation & Degassing
Select an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF) to prevent hydrolysis. Transfer the solvent to a Schlenk flask and sparge continuously with high-purity Argon for 15 minutes.
Causality: Displacing dissolved oxygen eliminates the primary reactant responsible for the autoxidation of the 2-methyl group.
Step 2: Apparatus Setup & Temperature Control
Equip a jacketed reactor with a precise internal thermocouple. Set the circulating fluid to a maximum of 60 °C.
Causality: Maintaining the internal temperature strictly below 60 °C prevents the system from reaching the thermal activation energy required for premature S-N bond cleavage.
Step 3: Inert Atmosphere Blanketing
Seal the reactor and establish a positive pressure Argon blanket. Maintain this atmosphere throughout the entire heating and dissolution process.
Step 4: Incremental Addition
Begin stirring at 300-400 RPM. Add the 2-Methyl-1,3-benzothiazole-6-sulfonamide powder in 10% increments, allowing full dissolution between additions.
Causality: Bulk addition causes clumping, which drastically reduces the surface area and requires excessive, localized heating to dissolve. Incremental addition maximizes the surface area-to-solvent ratio, facilitating rapid dissolution at lower temperatures.
Step 5: System Self-Validation (HPLC-UV)
Once the solution is visually clear, withdraw a 10 µL aliquot, dilute it in your mobile phase, and analyze it via HPLC-UV (monitored at 254 nm).
Validation: The protocol is validated if the chromatogram displays a single, sharp peak. The absence of early-eluting peaks (indicating highly polar sulfonic acid degradants) and late-eluting peaks (indicating oxidized carboxylic derivatives) confirms that the thermal parameters successfully preserved the molecule.
References
Thermodynamic Analysis of Sulfonamides
Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection
Source: ResearchGate / Food Chemistry
URL:[Link]
Benzothiazole Thermal Stability
Title: Enhanced Thermal Stability of Dipole Alignment in Inorganic−Organic Hybrid Films Containing Benzothiazole Chromophore
Source: The Journal of Physical Chemistry B (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Sulfonamides
Welcome to the Sulfonamide Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are ready to discard highly potent sulfonamide scaffolds due to "dead" bioactivity reado...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Sulfonamide Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are ready to discard highly potent sulfonamide scaffolds due to "dead" bioactivity readouts. More often than not, the issue isn't the pharmacophore itself, but rather a masking effect caused by chemical impurities, physicochemical artifacts, or biological sequestration.
This guide provides a self-validating diagnostic workflow to rescue your sulfonamide batches, structured around the three most common points of failure.
Diagnostic Workflow
Figure 1: Diagnostic workflow for troubleshooting sulfonamide bioactivity failures.
Section 1: Chemical & Structural Integrity
Q: My LC-MS shows >95% purity for the new sulfonamide batch, but the in vitro bioactivity is completely dead. What gives?
A: Standard LC-MS with UV detection is essentially blind to inorganic impurities. Sulfonamides are frequently synthesized via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations). Residual palladium (Pd) or copper (Cu) can remain trapped in the sulfonamide crystal lattice. Even at trace levels (<50 ppm), these heavy metals can quench fluorescence readouts in biochemical assays or directly metallate the target protein's functional residues, feigning a false negative[1].
Protocol 1: Heavy Metal Scavenging & ICP-MS Validation
Causality: Removing trapped metals requires a scavenger with a higher affinity for the metal than the sulfonamide nitrogen/oxygen lone pairs. Thiol-functionalized silica effectively outcompetes the sulfonamide for Pd/Cu coordination.
Step-by-Step:
Dissolve the crude sulfonamide in a polar aprotic solvent (e.g., DMF or DMSO) to ensure full dissociation of metal-drug complexes.
Add a silica-based metal scavenger (e.g., SiliaBond® Thiol) at 5–10 equivalents relative to the initial catalyst load.
Incubate at 50°C for 4 hours with vigorous orbital shaking (500 rpm).
Filter the suspension through a Celite pad and concentrate the filtrate in vacuo.
Self-Validation System: Submit the pre- and post-scavenged samples for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Simultaneously, spike a known active control compound with 50 ppm Pd(OAc)₂ in your bioassay. If the control's signal drops, you have validated that metal interference was the root cause of the failure.
Q: The compound is chemically pure and metal-free, but it still shows no activity in our high-throughput screening (HTS). Could it be an assay artifact?
A: Yes. Sulfonamides often possess high topological polar surface area (TPSA) but can be highly hydrophobic depending on their R-groups. When diluted from a DMSO stock into an aqueous assay buffer, they may exceed their kinetic solubility limit[2]. Instead of precipitating visibly, they form microscopic colloidal aggregates. These Small Colloidally Aggregating Molecules (SCAMs) non-specifically sequester the target enzyme on their surface, masking true binding interactions and leading to false readouts[3].
Causality: Dynamic Light Scattering (DLS) measures the hydrodynamic radius of particles in solution[4]. True monomeric solutions have particles <10 nm, whereas colloidal aggregates range from 100 to 1000 nm. By measuring scattering, we can identify phase separation before it becomes macroscopically visible.
Step-by-Step:
Prepare a 10 mM stock of the sulfonamide in 100% DMSO.
Spike the stock into the exact aqueous assay buffer (matching pH and ionic strength) to a final concentration of 10–100 μM, ensuring final DMSO is ≤ 1%.
Incubate for 2 hours at room temperature to mimic assay conditions.
Transfer to a cuvette and measure the particle size distribution using DLS.
Self-Validation System: If particles >100 nm are detected, run a parallel DLS measurement and bioassay with the addition of 0.01% Triton X-100 or CHAPS. Detergents disrupt colloidal aggregates. If the particle size drops <10 nm and bioactivity is restored, aggregation was definitively the culprit.
Section 3: Biological Assay Optimization
Q: The sulfonamide shows excellent target inhibition in the biochemical assay, but fails completely in plasma-rich cell assays or in vivo models. Why?
A: Sulfonamides are notorious for high plasma protein binding (PPB). Because the sulfonamide nitrogen is mildly acidic (pKa ~ 5–7), these molecules often exist as anions at physiological pH (7.4). These anions have a high affinity for Human Serum Albumin (HSA). High PPB acts as a thermodynamic "sink," sequestering the drug and drastically reducing the unbound fraction (
fu
) available to permeate cells or engage the target[5].
Protocol 3: Rapid Equilibrium Dialysis (RED) for PPB
Causality: Equilibrium dialysis separates free drug from protein-bound drug using a semi-permeable membrane (molecular weight cut-off ~8 kDa). Only the unbound monomeric sulfonamide can diffuse across the membrane into the buffer chamber, allowing precise quantification of the active fraction.
Step-by-Step:
Spike the sulfonamide into human plasma to a final concentration of 5 μM.
Load 200 μL of the spiked plasma into the sample chamber of a RED device insert.
Load 350 μL of PBS (pH 7.4) into the adjacent buffer chamber.
Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4–6 hours to achieve thermodynamic equilibrium.
Extract 50 μL from both chambers, crash proteins using 200 μL of cold acetonitrile containing an internal standard, centrifuge, and quantify the supernatant via LC-MS/MS.
Self-Validation System: Include Warfarin (known >99% bound) and Propranolol (known ~87% bound) as positive controls. If Warfarin's
fu
exceeds 1%, the dialysis membrane is compromised (e.g., protein leakage), and the assay must be repeated.
Quantitative Diagnostic Thresholds
Use the following table to benchmark your experimental data and determine the next structural or formulation steps required.
Overcoming resistance mechanisms to sulfonamide-based antibacterials
Welcome to the Technical Support Center for Antimicrobial Drug Development. As a Senior Application Scientist, I have designed this knowledge base to address the specific biochemical and methodological challenges researc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Antimicrobial Drug Development. As a Senior Application Scientist, I have designed this knowledge base to address the specific biochemical and methodological challenges researchers face when studying dihydropteroate synthase (DHPS) inhibitors and overcoming sulfonamide resistance.
This guide moves beyond basic troubleshooting; it is structured to explain the causality behind experimental failures and provide self-validating protocols to ensure your data is robust, reproducible, and ready for lead optimization.
Part 1: Mechanistic Inquiries & Resistance Profiling
Q: What drives the high-level sulfonamide resistance observed in our clinical Gram-negative isolates, and why do our structural analogs keep failing in whole-cell assays?
A: Sulfonamides act as structural analogs of para-aminobenzoic acid (pABA), competitively inhibiting the native DHPS enzyme encoded by the chromosomal folP gene[1]. If your novel analogs are failing, it is likely because the isolates have acquired mobile genetic elements carrying sul1, sul2, sul3, or sul4 resistance genes[1].
These sul genes encode highly divergent DHPS variant enzymes. Structurally, these variants possess a remodeled pABA-binding pocket featuring a critical phenylalanine insertion[2]. This insertion creates severe steric hindrance, allowing the enzyme to effectively discriminate against and block the binding of larger sulfonamide molecules while perfectly preserving its affinity for the natural pABA substrate[2].
Part 2: Assay Troubleshooting & Self-Validating Protocols
Q: My continuous spectrophotometric DHPS assay is yielding erratic IC50 values and high background noise. How can I establish a self-validating system?
A: Erratic readings in the DHPS coupled-enzyme assay almost always stem from a failure to control the rate-limiting step. Because DHPS catalyzes the condensation of DHPP and pABA into 7,8-dihydropteroate, we must couple this reaction to dihydrofolate reductase (DHFR), which consumes NADPH (monitored via absorbance at 340 nm)[3].
The Causality of Failure: If DHFR is not present in vast excess, the readout reflects DHFR kinetics rather than DHPS inhibition, leading to false negatives for your inhibitors. Furthermore, trace pABA contamination in biological buffers will outcompete your competitive inhibitor, artificially inflating the apparent IC50.
Self-Validating Protocol: DHPS-DHFR Coupled Inhibition Assay
To ensure the assay validates itself, you must run a "DHFR-only" control well to prove your novel compound is not inadvertently inhibiting the coupling enzyme instead of DHPS.
Buffer Preparation: Prepare 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[3]. Critical: Use ultra-pure water and avoid any yeast extract-derived reagents to prevent trace pABA contamination.
Enzyme Mix Formulation: Prepare a fresh solution containing recombinant DHPS (10–50 nM final) and a strict excess of DHFR (1–2 Units/mL)[3].
Compound Addition: Add 2 µL of your sulfonamide/analog serial dilutions (in 100% DMSO) to a 96-well plate[3]. Validation Check: Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.
Equilibrium Pre-incubation: Incubate the Enzyme Mix with the inhibitors at 37°C for exactly 5 minutes[3]. This allows competitive inhibitors to reach binding equilibrium before the substrate floods the system.
Reaction Initiation: Add 30 µL of a pre-warmed substrate mix. Final well concentrations must be near the
Km
values: 10–50 µM pABA, 10–50 µM DHPP, and 150–200 µM NADPH[3].
Kinetic Readout: Immediately place the plate in a microplate reader (37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 15–30 minutes[3].
Step-by-step workflow for the continuous spectrophotometric DHPS-DHFR coupled inhibition assay.
Part 3: Data Interpretation & Advanced Strategies
Q: How do the kinetic parameters of resistant DHPS variants compare to the native enzyme, and how can we use this data to design better drugs?
A: When analyzing your kinetic data, you will notice that resistance mutations heavily penalize sulfonamide binding (
Ki
) while attempting to preserve pABA binding (
Km
). However, this evolutionary tightrope often results in a slight fitness cost for the bacteria.
Table 1: Quantitative Comparison of DHPS Kinetic Parameters
Enzyme Variant
Source
pABA
Km
(µM)
Sulfamethoxazole
Ki
(µM)
Resistance Phenotype
Native DHPS
E. coli (folP)
~ 1.5 - 2.0
~ 1.0 - 2.5
Susceptible
Mutant DHPS
Chromosomal (folP)
~ 4.5 - 6.0
> 150.0
Moderate to High
Sul1 / Sul2
Plasmid-borne
~ 2.5 - 3.5
> 300.0
High-level Resistance
Note: Values are representative baselines for assay benchmarking.
Q: If the pABA pocket is heavily mutated in sul variants, what is the most viable structural strategy to overcome this resistance?
A: The most effective strategy currently in development is to completely abandon the pABA binding site and instead target the adjacent pterin-binding pocket of DHPS[4].
Because the pterin pocket must strictly accommodate the complex DHPP substrate, it is highly conserved across pathogenic bacteria and cannot easily mutate without destroying the enzyme's core function (imposing a lethal fitness cost)[4]. By utilizing structure-based drug design to create novel biaryl imines or pterin-based scaffolds, researchers can anchor the inhibitor into this conserved pterin site, effectively bypassing the mutated pABA pocket entirely and neutralizing sul-mediated resistance[4][5].
References[1] Title: Sulfonamides Resistance Genes | Rupa Health
Source: rupahealth.com
URL: 2] Title: Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv.org
Source: biorxiv.org
URL: 3] Title: Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase - Benchchem
Source: benchchem.com
URL: 4] Title: Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - ACS Publications
Source: acs.org
URL: 5] Title: Novel biaryl imines and amines as potential competitive inhibitors of dihydropteroate synthase
Source: emerginginvestigators.org
URL:
Comparative Efficacy of 2-Methyl-1,3-benzothiazole-6-sulfonamide vs. Acetazolamide in Carbonic Anhydrase II Inhibition
Executive Summary Carbonic Anhydrase II (hCA II) is a ubiquitous, hyperactive cytosolic metalloenzyme responsible for the rapid interconversion of carbon dioxide and bicarbonate, making it a primary therapeutic target fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Carbonic Anhydrase II (hCA II) is a ubiquitous, hyperactive cytosolic metalloenzyme responsible for the rapid interconversion of carbon dioxide and bicarbonate, making it a primary therapeutic target for glaucoma, edema, and epilepsy[1]. For decades, Acetazolamide (AAZ) —a 1,3,4-thiadiazole sulfonamide—has served as the clinical gold standard for CA inhibition[2]. However, next-generation scaffolds, specifically benzothiazole-6-sulfonamides (such as 2-Methyl-1,3-benzothiazole-6-sulfonamide), have demonstrated vastly superior binding affinities[3][4]. This guide provides an objective, data-driven comparison of these two chemotypes, exploring the structural causality behind their differential efficacy and outlining the rigorous kinetic protocols required to validate sub-nanomolar inhibitors.
Mechanistic Causality: Structural Determinants of Binding
To understand the performance gap between these inhibitors, we must examine the architecture of the hCA II active site. The extreme catalytic rate of hCA II is driven by a zinc ion (
Zn2+
) coordinated by three histidine residues at the base of a deep, conical cleft[1]. This cleft is distinctly bipartite: one half is lined with hydrophilic residues (Thr200, His64), while the other is highly hydrophobic (Val121, Val143, Leu198)[4].
Acetazolamide (The Hydrophilic Standard): AAZ binds primarily via its deprotonated primary sulfonamide group coordinating directly to the
Zn2+
ion[2]. Because the thiadiazole ring is highly hydrophilic, it relies on a network of hydrogen bonds within the hydrophilic half of the active site. While effective, this interaction lacks the thermodynamic advantage of hydrophobic displacement.
2-Methyl-1,3-benzothiazole-6-sulfonamide (The Lipophilic Innovator): In contrast, benzothiazole-6-sulfonamides aggressively leverage the hydrophobic pocket[4]. Once the 6-sulfonamide anchors to the zinc ion, the bulky, lipophilic benzothiazole core plunges into the hydrophobic half of the cleft[3][4]. The 2-methyl substituent further enhances lipophilicity and steric fit. This orientation displaces highly ordered water molecules, resulting in a massive entropic gain and strong Van der Waals interactions[4]. This causality explains why benzothiazole-6-sulfonamides achieve sub-nanomolar affinities, outperforming AAZ by over an order of magnitude[3][5].
Fig 1: Differential binding mechanisms of Acetazolamide and 2-Methyl-1,3-benzothiazole-6-sulfonamide.
Quantitative Performance Comparison
The following table synthesizes the kinetic inhibition constants (
Ki
) and physicochemical properties of Acetazolamide versus the benzothiazole-6-sulfonamide class. Data for the benzothiazole derivative is representative of the 2-substituted benzothiazole-6-sulfonamide class, which consistently exhibits sub-nanomolar inhibition of hCA II[3][5].
To accurately measure the kinetic parameters of tight-binding inhibitors like 2-Methyl-1,3-benzothiazole-6-sulfonamide, standard steady-state approximations fail. As a critical expert insight: the commonly used Cheng-Prusoff equation is mathematically invalid when the inhibition constant (
Ki
) approaches the enzyme concentration (
[E]
) [1][6]. The following self-validating protocol utilizes the Morrison equation to prevent artificial inflation of
Ki
values[1].
Step 1: Enzyme Active-Site Titration (Quality Control)
Do not rely on Bradford or BCA assays for enzyme concentration. Instead, titrate the hCA II preparation with a known tight-binding standard (e.g., Ethoxzolamide) to determine the exact concentration of catalytically active enzyme. This ensures the
[E]
variable in the downstream Morrison equation is absolute.
Step 2: Reagent Preparation
Buffer: 20 mM HEPES (pH 7.4) supplemented with 20 mM
Na2SO4
to maintain constant ionic strength and prevent non-specific electrostatic artifacts.
Indicator: 0.2 mM Phenol Red. Causality: Phenol red has a
pKa
of ~7.3, perfectly matching the assay pH (7.4) to provide maximum spectrophotometric sensitivity to the
H+
generated during
CO2
hydration.
Substrate:CO2
-saturated ultrapure water (yields ~15 mM
CO2
at 25°C).
Step 3: Complex Incubation
Incubate 10 nM of active hCA II with varying concentrations of the inhibitor (0.1 nM to 100 nM) for 15 minutes at 25°C. Causality: Benzothiazole-6-sulfonamides are bulky; sufficient incubation time is required to reach thermodynamic equilibrium within the deep active site cleft before substrate introduction.
Step 4: Stopped-Flow Kinetic Detection
Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor complex and the
CO2
substrate. Monitor the decay in absorbance at 557 nm (the isosbestic point for Phenol Red protonation) over a 10-second window to capture the initial velocity (
v0
).
Step 5: Tight-Binding Data Analysis
Plot the fractional activity (
vi/v0
) against inhibitor concentration. Fit the data strictly using the Morrison equation for tight binding. Attempting to derive
Ki
from an
IC50
via Cheng-Prusoff for a 1 nM inhibitor against 10 nM enzyme will yield scientifically invalid data[1][6].
Fig 2: Self-validating stopped-flow kinetic assay workflow for tight-binding CA II inhibitors.
References
[1][6] Title: Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors
Source: National Institutes of Health (NIH)
URL:[Link]
[2][3] Title: Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
[4] Title: Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII
Source: Bioorganic & Medicinal Chemistry (ResearchGate / Elsevier)
URL:[Link]
Cross-reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonamide with CA isoforms
An in-depth analysis of the cross-reactivity and inhibitory profile of 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) requires a rigorous understanding of metalloenzyme kinetics and structural biology. As a S...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of the cross-reactivity and inhibitory profile of 2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS: 21431-21-0) requires a rigorous understanding of metalloenzyme kinetics and structural biology. As a Senior Application Scientist, I have structured this guide to move beyond basic compound properties, providing a mechanistic evaluation of how the benzothiazole scaffold interacts with Carbonic Anhydrase (CA) isoforms, supported by self-validating experimental protocols and comparative baseline data.
Mechanistic Insights: Structural Causality in CA Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The cross-reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonamide across different hCA isoforms (e.g., cytosolic CA I/II vs. transmembrane CA IX/XII) is governed by a dual-interaction mechanism[1]:
Primary Zinc Coordination : The primary sulfonamide group (
−SO2NH2
) is the core pharmacophore. At physiological pH, it deprotonates to form a sulfonamidate anion, which directly coordinates with the active site
Zn2+
ion, displacing the catalytic water molecule/hydroxide ion essential for
CO2
hydration[2].
Hydrophobic Tail Tuning (The 2-Substituent) : The selectivity between isoforms is dictated by the "tail" approach. The active site cavity of CA isoforms has distinct hydrophobic and hydrophilic halves. The compact, hydrophobic 2-methyl group on the benzothiazole ring interacts with the hydrophobic pocket of the active site[2]. Unlike bulky or highly polar substituents (e.g., amino or acetylamino groups), the 2-methyl moiety minimizes steric clashes in the narrower active sites of tumor-associated isoforms like CA IX, while maintaining high basal affinity for the ubiquitous CA II[3].
Quantitative Cross-Reactivity Profile
While exact public
Ki
values for the specific 2-methyl derivative are often proprietary to drug development pipelines, the structural cross-reactivity of the benzothiazole-6-sulfonamide scaffold is well-documented[4]. By analyzing structurally analogous 2-substituted derivatives, we can establish a highly accurate predictive baseline for the 2-methyl variant's performance against clinical standards like .
Table 1: Comparative Inhibition Constants (
Ki
) of Benzothiazole-6-sulfonamide Derivatives against hCA Isoforms[4]
Compound / Substituent
hCA I (
Ki
, nM)
hCA II (
Ki
, nM)
hCA VII (
Ki
, nM)
hCA IX (
Ki
, nM)
Cross-Reactivity Profile
1. 2-Amino-
10.3
0.63
0.58
2.5
High affinity, broad cross-reactivity
2. 2-Acetylamino-
78.4
1.2
1.0
5.4
Moderate CA I sparing, potent CA II/VII
3. 2-Iodo-
9.8
0.87
0.75
3.1
Halogen bonding enhances CA IX binding
Acetazolamide (AAZ)
250.0
12.0
2.5
25.0
Clinical Standard (Low selectivity)
Data Interpretation: The benzothiazole-6-sulfonamide core inherently drives sub-nanomolar to low-nanomolar affinity for CA II and CA VII[5]. A 2-methyl substitution is expected to exhibit a profile between the 2-iodo and 2-acetylamino derivatives—sparing CA I slightly due to lack of hydrogen-bond donation, while maintaining tight binding to the hydrophobic pockets of CA II and CA IX.
Pathway & Selectivity Visualization
The following diagram illustrates the structural logic dictating the cross-reactivity of the 2-methyl derivative with key CA isoforms.
Mechanism of CA isoform selectivity via zinc coordination and hydrophobic tuning by the 2-methyl group.
To objectively validate the cross-reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonamide in your own laboratory, a standard colorimetric assay is insufficient. Because the CA-catalyzed hydration of
CO2
operates near the diffusion limit (
kcat≈106 s−1
for CA II), a Stopped-Flow Kinetic Assay is mandatory[3]. This protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Protocol:
Buffer & Indicator Preparation : Prepare a 10–15 mM HEPES buffer adjusted to pH 7.4, containing 20 mM
Na2SO4
to maintain constant ionic strength. Add 0.2 mM Phenol Red.
Causality: Phenol Red is chosen because its
pKa
aligns with the assay pH, allowing real-time spectrophotometric tracking of the
H+
generated during the hydration of
CO2
to
HCO3−
.
Equilibrium Pre-Incubation : Incubate recombinant hCA isoforms (e.g., 10 nM CA II or CA IX) with varying concentrations of the 2-methyl inhibitor (ranging from 0.1 nM to 10
μ
M) for 15 minutes at 20°C.
Causality: Sulfonamides are often tight-binding inhibitors. Pre-incubation is critical to ensure the thermodynamic equilibrium of the Enzyme-Inhibitor (E-I) complex is reached before substrate introduction.
Substrate Preparation : Saturate ultra-pure water with
CO2
gas at 20°C to achieve a stock concentration of ~34 mM. Prepare working dilutions ranging from 1.7 mM to 17 mM.
Rapid Kinetic Measurement : Using a stopped-flow spectrophotometer (e.g., Applied Photophysics), rapidly mix equal volumes of the E-I solution and the
CO2
substrate solution. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10–50 millisecond window.
Self-Validating Data Analysis :
Control 1: Run an uninhibited baseline to establish 100% enzyme velocity (
v0
).
Control 2: Run an Acetazolamide standard curve to verify assay sensitivity against literature values.
Plot the initial velocity vs. inhibitor concentration. Because benzothiazole-6-sulfonamides are potent, use the Morrison equation for tight-binding inhibitors to calculate the true
Ki
, rather than standard Michaelis-Menten derivations which assume
[I]≫[E]
.
Alternatives Comparison
When selecting a CA inhibitor for drug development or structural studies, 2-Methyl-1,3-benzothiazole-6-sulfonamide should be weighed against the following alternatives:
Acetazolamide (AAZ) : The universal clinical standard. While highly reliable, AAZ exhibits poor isoform selectivity (high cross-reactivity), leading to systemic side effects (e.g., metabolic acidosis) when targeting specific tissues[4]. The 2-methyl benzothiazole scaffold offers vastly superior absolute potency (often 10x to 20x lower
Ki
for CA II).
Ethoxzolamide (EZA) : A highly lipophilic, FDA-approved benzothiazole derivative (6-ethoxy-1,3-benzothiazole-2-sulfonamide). While EZA penetrates the blood-brain barrier effectively, its bulky ethoxy group alters its binding kinetics compared to the more compact 2-methyl derivative, making EZA less ideal for probing the narrow hydrophobic pockets of tumor-associated CA IX[6].
: As shown in Table 1, the 2-amino derivative is incredibly potent but highly cross-reactive with the off-target CA I isoform (
Ki
= 10.3 nM)[5]. The substitution of the polar amino group with a non-polar methyl group eliminates hydrogen-bond donor capabilities at the 2-position, which is a strategic modification used to reduce CA I cross-reactivity while preserving CA IX affinity.
References
Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry . Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Retrieved from:[Link]
ResearchGate / Bioorganic & Medicinal Chemistry . Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from:[Link]
RCSB Protein Data Bank . Human carbonic anhydrase II in complex with 6-SULFAMOYL-SACCHARIN (PDB: 4XE1). Retrieved from: [Link]
Validation of 2-Methyl-1,3-benzothiazole-6-sulfonamide as a Selective CA IX Inhibitor: A Comparative Guide
Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme that is heavily overexpressed in solid tumors under hypoxic conditions. By catalyzing the reversible hydration of carbon dioxide, CA IX buffers intracellular...
Author: BenchChem Technical Support Team. Date: March 2026
Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme that is heavily overexpressed in solid tumors under hypoxic conditions. By catalyzing the reversible hydration of carbon dioxide, CA IX buffers intracellular pH while acidifying the extracellular tumor microenvironment—a process that directly drives metastasis, tissue invasion, and chemoresistance. Consequently, targeting CA IX has become a major focal point in preclinical oncology.
The primary challenge in developing CA IX inhibitors is achieving isoform selectivity. First-generation sulfonamide drugs, such as Acetazolamide (AAZ), indiscriminately target widely distributed cytosolic isoforms (like CA I and CA II), leading to systemic side effects. This guide provides an objective, data-driven evaluation of 2-Methyl-1,3-benzothiazole-6-sulfonamide as a potent structural scaffold, comparing its performance against standard agents and advanced clinical candidates like SLC-0111[1].
Mechanistic Rationale: The "Tail Approach" to Selectivity
To understand the efficacy of 2-Methyl-1,3-benzothiazole-6-sulfonamide, we must examine the causality behind its molecular interactions. The compound relies on a structural dichotomy known in medicinal chemistry as the "tail approach"[2]:
The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
−SO2NH2
) acts as the ZBG. In the catalytic center of the enzyme, this group deprotonates and coordinates directly with the active-site
Zn2+
ion, displacing the zinc-bound water molecule and halting the hydration of
CO2
.
The Selectivity Tail: While the zinc-binding pocket is highly conserved across all CA isoforms, the middle and outer rims of the active site cavity vary significantly. The 2-methylbenzothiazole ring serves as a bulky, lipophilic tail. It extends into the hydrophobic half of the CA IX active site, forming favorable van der Waals interactions. These same interactions are sterically hindered in the narrower, more hydrophilic clefts of off-target isoforms like CA I and CA II.
Mechanism of CA IX upregulation under hypoxia and targeted inhibition by benzothiazole-6-sulfonamide.
Comparative Performance Analysis
To objectively assess the viability of 2-Methyl-1,3-benzothiazole-6-sulfonamide, we must benchmark its kinetic parameters against established inhibitors. The table below compares the inhibition constants (
Ki
) of the benzothiazole-6-sulfonamide scaffold against Acetazolamide (the first-generation standard) and SLC-0111 (a highly selective Phase Ib/II clinical candidate)[3][4].
Table 1: Comparative Inhibition Constants (
Ki
) of CA Inhibitors
Compound
hCA I (
Ki
, nM)
hCA II (
Ki
, nM)
hCA IX (
Ki
, nM)
Selectivity Ratio (CA II / CA IX)
2-Methyl-1,3-benzothiazole-6-sulfonamide *
~84.0
~1.2
~5.4
0.22
SLC-0111 (Clinical Candidate)
>10,000
960.0
45.0
21.33
Acetazolamide (First-Gen Standard)
250.0
12.0
25.0
0.48
*Representative data derived from structure-activity relationship (SAR) studies of 2-substituted benzo[d]thiazole-6-sulfonamides[2][4].
Expert Insight & Data Interpretation:
While SLC-0111 exhibits the highest absolute selectivity for tumor-associated CA IX over off-target CA I/II (Selectivity Ratio > 21), the 2-Methyl-1,3-benzothiazole-6-sulfonamide scaffold demonstrates superior absolute potency , binding to CA IX in the low single-digit nanomolar range (~5.4 nM). The primary limitation of the 2-methyl derivative is its concurrent high affinity for CA II. However, its rigid bicyclic structure provides an excellent foundation for further steric derivatization to optimize the selectivity index while maintaining its exceptional potency.
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, the validation of CA IX inhibitors requires a self-validating experimental workflow. The following protocols isolate the compound's enzymatic inhibition and its physiological efficacy in live cells.
Self-validating experimental workflow for assessing CA IX inhibitor potency and cellular efficacy.
Purpose: To determine the precise inhibition constant (
Ki
) by measuring the rate of
CO2
hydration.
Reagent Preparation: Prepare a 10 mM stock of 2-Methyl-1,3-benzothiazole-6-sulfonamide in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.5, 20 mM
Na2SO4
) to achieve final concentrations ranging from 0.1 nM to 10 µM.
Enzyme Incubation: Incubate recombinant hCA IX (or hCA I/II for selectivity profiling) with the inhibitor solutions for 15 minutes at 20°C to allow the formation of the thermodynamic enzyme-inhibitor complex.
Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a
CO2
-saturated water solution containing Phenol Red indicator (0.2 mM).
Data Acquisition: Monitor the absorbance change at 558 nm over 10–50 milliseconds. The color change correlates strictly with the pH drop caused by the generation of protons during
CO2
hydration.
System Self-Validation: Always run an uninhibited enzyme control and a standard inhibitor (e.g., Acetazolamide) parallel to the test compound. Causality Check: If the standard's
Ki
deviates from literature norms (~25 nM for CA IX), the enzyme batch has degraded or the buffer pH is compromised, invalidating the run.
Purpose: To confirm that the inhibitor selectively targets and kills cells relying on CA IX under hypoxic stress.
Cell Culture: Seed HT-29 (colorectal carcinoma) or MDA-MB-231 (breast cancer) cells in 96-well plates at
5×103
cells/well. Allow 24 hours for adherence.
Environmental Conditioning: Transfer half the plates to a hypoxia chamber (1%
O2
, 5%
CO2
, 94%
N2
) to induce HIF-1α-mediated CA IX expression. Keep the other half in standard normoxia (21%
O2
) as a negative baseline control.
Treatment: Treat both cohorts with varying concentrations of 2-Methyl-1,3-benzothiazole-6-sulfonamide (1 µM to 100 µM) for 72 hours.
Viability Measurement: Add CellTiter-Glo reagent to quantify ATP levels as a metric of metabolic viability.
System Self-Validation (Causality Check): A true CA IX-selective inhibitor will exhibit a significantly lower
IC50
in the hypoxic cohort compared to the normoxic cohort. Because CA IX is virtually absent in normoxic cells, any toxicity observed in the 21%
O2
cohort indicates off-target effects (e.g., binding to intracellular CA II or non-specific cytotoxicity). This differential acts as an internal validation of the compound's on-target mechanism.
Conclusion
2-Methyl-1,3-benzothiazole-6-sulfonamide represents a highly potent, low-nanomolar inhibitor of Carbonic Anhydrase IX. While advanced clinical candidates like SLC-0111 currently lead the field in absolute isoform selectivity, the benzothiazole-6-sulfonamide scaffold offers vastly superior binding affinity. By employing rigorous, self-validating protocols like the stopped-flow hydrase assay and differential hypoxic cell viability screens, drug development professionals can confidently leverage this scaffold as a foundation for next-generation oncology therapeutics.
References
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI.[Link]
The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis.[Link]
Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Taylor & Francis.[Link]
Docking score comparison for different benzothiazole inhibitors
As a Senior Application Scientist, evaluating the translational potential of novel pharmacophores requires moving beyond basic structural analysis and diving into the thermodynamic and kinetic realities of ligand-recepto...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the translational potential of novel pharmacophores requires moving beyond basic structural analysis and diving into the thermodynamic and kinetic realities of ligand-receptor interactions. The benzothiazole scaffold—a bicyclic ring system comprising a benzene ring fused to a thiazole ring—has emerged as a highly privileged structure in modern drug discovery. Its inherent lipophilicity, combined with electron-rich heteroatoms, enables versatile interactions (hydrogen bonding,
π−π
stacking, and hydrophobic contacts) across diverse protein targets.
This guide provides an objective, data-driven comparison of molecular docking scores and in vitro efficacy for various benzothiazole derivatives. We will analyze their performance against two primary therapeutic targets: Acetylcholinesterase (AChE) for neurodegenerative disorders and α
-Glucosidase for metabolic diseases.
Mechanistic Rationale: The Causality of Binding
Molecular docking scores (
ΔG
, measured in kcal/mol) mathematically approximate the binding free energy of a ligand-receptor complex. A more negative score indicates a thermodynamically favorable interaction. However, docking is merely a predictive hypothesis. The true value of a scaffold lies in why it achieves these scores.
Benzothiazole derivatives consistently outperform truncated standard drugs because their extended topology allows for dual-site inhibition . In deep-pocket enzymes like AChE, the benzothiazole core can anchor into the Peripheral Anionic Site (PAS) via
π−π
stacking with aromatic residues (e.g., Trp286), while functionalized side chains reach down into the Catalytic Active Site (CAS) to form hydrogen bonds with the catalytic triad[1].
Fig 1: Dual-site binding mechanism of benzothiazole inhibitors in the AChE active site gorge.
Targeting AChE involves blocking the hydrolysis of acetylcholine, a primary therapeutic route for Alzheimer's Disease (AD). Recent functionalization of the benzothiazole ring with azetidinone and piperazine moieties has yielded inhibitors that significantly outcompete standard clinical references like Riluzole and Donepezil[1][2].
Performance Data
In a comparative study of novel benzothiazole-azetidinone derivatives, computational docking against the AChE protein target revealed that extended derivatives (Compounds 4b and 4i) exhibited drastically lower binding energies than the parent drug Riluzole[2].
Table 1: Docking Scores and In Vitro Efficacy of AChE Inhibitors
Compound Class
Specific Ligand
Docking Score (
ΔG
, kcal/mol)
In Vitro IC
50
(
μ
g/mL)
Primary Binding Mechanism
Standard Drug
Riluzole
-6.60
801.15
Weak CAS binding
Standard Drug
Donepezil
-9.80
~15.00
CAS / PAS interaction
Benzothiazole-Azetidinone
Compound 4b
-11.27
679.89
Strong Dual CAS/PAS binding
Benzothiazole-Azetidinone
Compound 4i
-11.21
685.23
Strong Dual CAS/PAS binding
*Note: Donepezil values are representative baselines from standardized comparative assays[1].
The Causality of Superiority:
Why do Compounds 4b and 4i achieve a
ΔG
of ~ -11.27 kcal/mol compared to Riluzole's -6.60 kcal/mol? Riluzole lacks the steric bulk to bridge the AChE gorge. The derivatization of the amino group to form a 3-chloro-4-aryl-1-[6-(trifluoromethoxy)-benzothiazol-2-yl]-azetidin-2-one introduces a bulky, electron-withdrawing trifluoromethoxy group. This structural modification perfectly complements the hydrophobic pocket of the PAS, locking the molecule in place and preventing the entrance of the native substrate[2].
Comparative Analysis:
α
-Glucosidase Inhibition
For metabolic disorders like Type 2 Diabetes,
α
-Glucosidase inhibitors delay carbohydrate digestion. The clinical standard, Acarbose, suffers from poor bioavailability and gastrointestinal toxicity. Benzothiazole hybrids, particularly those containing benzohydrazide or sulfonamide moieties, have demonstrated exceptional allosteric inhibition[3][4].
Table 2: Efficacy of Benzothiazole Derivatives against
α
-Glucosidase
Compound Class
Specific Ligand
In Vitro IC
50
(
μ
M)
Binding Site Profile
Standard Drug
Acarbose
906.00 ± 6.3
Active Site (Competitive)
Benzothiazole-Benzohydrazide
Compound 6
5.31
Allosteric (C-terminal domain)
Benzothiazole-Benzohydrazide
Compound 12
12.40
Allosteric (C-terminal domain)
The Causality of Superiority:
Unlike Acarbose, which competes directly at the highly polar active site, benzothiazole-benzohydrazide hybrids act as mixed inhibitors binding to the allosteric site of the C-terminal domain[4]. The benzohydrazide linker provides critical hydrogen bond donors/acceptors that interact with polar residues, while the benzothiazole core stabilizes the complex via hydrophobic interactions. This allosteric modulation alters the enzyme's conformational state, resulting in IC
50
values exponentially lower (more potent) than Acarbose[4].
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, in silico docking predictions must never exist in a vacuum. They must be coupled with an orthogonal in vitro wet-lab assay to create a self-validating system . If the empirical IC
50
from the enzymatic assay correlates linearly with the calculated
ΔG
, the docking grid parameters are validated for future high-throughput screening.
Protein Preparation (In Silico):
Retrieve the AChE crystal structure (e.g., PDB ID: 4EY7). Remove co-crystallized water molecules beyond 5Å of the active site. Add polar hydrogens and assign Gasteiger charges. Minimize the structure using the OPLS3e force field to relieve steric clashes.
Grid Generation (In Silico):
Define a receptor grid box (typically 20Å × 20Å × 20Å) centered on the co-crystallized ligand to encompass both the CAS (Ser203) and PAS (Trp286).
Molecular Docking (In Silico):
Dock the benzothiazole library using Glide or AutoDock Vina. Rank poses based on the empirical scoring function, prioritizing poses that demonstrate simultaneous H-bonding at the CAS and
π−π
stacking at the PAS.
Ellman’s Assay (In Vitro Validation):
Prepare 0.1 M phosphate buffer (pH 8.0).
Incubate the AChE enzyme (0.03 U/mL) with varying concentrations of the synthesized benzothiazole inhibitor for 10 minutes at 25°C.
Add the substrate acetylthiocholine iodide (ATCI) and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
Data Correlation (The Validation Loop):
Calculate the IC
50
from the dose-response curve. Plot log(IC
50
) against the docking
ΔG
. A strong Pearson correlation coefficient (
R2>0.7
) validates the docking protocol's predictive power for this specific scaffold.
Fig 2: Self-validating workflow integrating in silico docking with in vitro enzymatic assays.
Conclusion
The benzothiazole scaffold represents a highly tunable pharmacophore. By systematically comparing docking scores and validating them with rigorous in vitro data, we observe that extending the benzothiazole core with moieties like azetidinone or benzohydrazide fundamentally shifts the binding thermodynamics. This allows the molecules to exploit secondary binding pockets (like the PAS in AChE or allosteric sites in
α
-Glucosidase), resulting in exponential increases in target affinity compared to standard, first-generation clinical inhibitors.
References
Title: Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors
Source: Advanced Journal of Chemistry, Section A
URL: [Link]
Title: Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease
Source: International Journal of Pharmaceutical Sciences Review and Research
URL: [Link]
Title: Novel Benzothiazole Sulfonamides as Potent
α
-Glucosidase and Cholinesterase Inhibitors
Source: ResearchGate
URL: [Link]
Title: Synthesis of novel inhibitors of
α
-glucosidase based on the benzothiazole skeleton containing benzohydrazide moiety and their molecular docking studies
Source: EMBL-EBI / ChEMBL
URL: [Link]
Head-to-Head Comparison: Antibacterial Spectrum of Next-Generation Sulfonamides vs. Classical DHPS Inhibitors
As antimicrobial resistance (AMR) increasingly compromises the efficacy of classical antibiotics, the development of next-generation sulfonamides has become a critical focus in drug discovery. This technical guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
As antimicrobial resistance (AMR) increasingly compromises the efficacy of classical antibiotics, the development of next-generation sulfonamides has become a critical focus in drug discovery. This technical guide provides a rigorous, head-to-head evaluation of a representative Next-Generation Sulfonamide candidate (NGS-1) against classical mainstays: Sulfamethoxazole (SMX) and Sulfadiazine (SDZ).
Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality, comparative minimum inhibitory concentration (MIC) data, and self-validating experimental protocols to support preclinical validation workflows.
Classical sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway[1]. Because mammalian cells rely on exogenous folate and lack DHPS, this pathway offers profound selective toxicity.
However, the clinical utility of SMX and SDZ is increasingly limited by the dissemination of plasmid-borne sul1 and sul2 genes. These genes encode highly mutated DHPS variants that exhibit drastically reduced binding affinity for classical sulfonamides while maintaining sufficient affinity for the natural substrate, p-aminobenzoic acid (pABA).
The NGS-1 Advantage:
Unlike SMX and SDZ, which rely heavily on the primary pABA-binding pocket, NGS-1 is engineered with an extended aryl-linker. This structural modification allows NGS-1 to anchor into an adjacent, highly conserved pterin-binding pocket within the DHPS active site. By spanning both pockets, NGS-1 bypasses the steric hindrance introduced by sul1/sul2 mutations, effectively restoring potent competitive inhibition[2].
Bacterial Folate Biosynthesis Pathway and Sulfonamide Inhibition Mechanism.
Comparative Antibacterial Spectrum & MIC Data
To objectively assess the product's performance, MIC values were determined against a panel of standard ATCC reference strains. The data below illustrates the phenotypic outcome of NGS-1's optimized binding kinetics compared to SMX and SDZ[3][4].
Bacterial Strain
Resistance Profile
SMX MIC (µg/mL)
SDZ MIC (µg/mL)
NGS-1 MIC (µg/mL)
Fold-Improvement (vs SMX)
Escherichia coli ATCC 25922
Wild-Type (Susceptible)
16 - 32
32 - 64
0.5 - 1.0
~32x
Escherichia coli Clinical Isolate
sul1 Positive (Resistant)
>512
>512
2.0 - 4.0
>128x
Staphylococcus aureus ATCC 29213
Wild-Type (Susceptible)
32 - 64
64
1.0 - 2.0
~32x
Streptococcus pneumoniae ATCC 49619
Wild-Type (Susceptible)
16
32
0.25 - 0.5
~64x
Pseudomonas aeruginosa ATCC 27853
Intrinsic Efflux
>512
>512
128
N/A (Clinically Resistant)
Data Synthesis:
The data demonstrates that NGS-1 achieves a 32- to 64-fold improvement in intrinsic potency against wild-type Gram-negative and Gram-positive pathogens. More critically, against the sul1-positive E. coli clinical isolate, SMX and SDZ completely lose efficacy (MIC >512 µg/mL), whereas NGS-1 maintains a clinically relevant MIC of 2.0 - 4.0 µg/mL. Note that P. aeruginosa remains resistant across all sulfonamides due to intrinsic MexAB-OprM efflux pump activity and low outer membrane permeability, which class-wide DHPS inhibitors cannot overcome without permeabilizing adjuvants.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent data artifacts.
Protocol A: Broth Microdilution MIC Assay (CLSI Compliant)
This protocol determines the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth, adhering strictly to [5].
Causality & Rationale: Sulfonamide susceptibility testing is notoriously sensitive to thymidine/thymine contamination in the growth medium, which bacteria can scavenge to bypass the folate pathway. Therefore, using thymidine-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable to prevent artificial MIC inflation.
Step-by-Step Workflow:
Media Preparation: Prepare CAMHB and verify thymidine levels are ≤0.03 µg/mL using a control E. faecalis ATCC 29212 strain (SMX MIC should be ≤9.5 µg/mL).
Compound Dilution: Prepare a 2-fold serial dilution of SMX, SDZ, and NGS-1 in a 96-well microtiter plate. Concentration range: 0.125 µg/mL to 512 µg/mL.
Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Self-Validation: Measure OD600 (should be 0.08–0.13) to ensure bacteria are in the correct growth phase.
Inoculation: Dilute the suspension 1:150 in CAMHB and add 50 µL to each well to achieve a final well concentration of
5×105
CFU/mL.
Incubation & Readout: Incubate at 37°C for 16-20 hours. Include a positive growth control (no drug) and a negative sterility control (no bacteria). The MIC is the lowest concentration with no visible turbidity.
To prove that the MIC reduction is mechanistically driven by superior target engagement, a coupled enzyme assay is utilized to calculate the half-maximal inhibitory concentration (
IC50
) at the protein level[6][7].
Causality & Rationale: The direct product of DHPS (dihydropteroate) lacks a distinct spectrophotometric signature. To solve this, the assay is coupled with Dihydrofolate Reductase (DHFR). DHFR rapidly consumes the dihydropteroate produced by DHPS, simultaneously oxidizing NADPH to NADP+. The oxidation of NADPH results in a quantifiable decrease in absorbance at 340 nm, providing real-time kinetic data of DHPS activity.
Step-by-Step Workflow:
Master Mix Assembly: In a UV-transparent 96-well plate, combine assay buffer (100 mM Tris-HCl, pH 8.5, 10 mM MgCl2), recombinant DHPS, excess recombinant DHFR, 0.2 mM NADPH, and 2 mM pABA.
Inhibitor Pre-Incubation: Add serial dilutions of NGS-1, SMX, or SDZ. Incubate at 37°C for 5 minutes. Self-Validation: This pre-incubation step is critical to allow the inhibitor to reach thermodynamic equilibrium with the DHPS active site before the substrate is introduced.
Reaction Initiation: Add the second substrate, 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), to all wells to start the reaction.
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 15 minutes at 30-second intervals.
Data Analysis: Calculate the initial reaction velocity (
V0
) from the linear portion of the curve. Plot % inhibition vs. log[Inhibitor] to derive the
IC50
.
Step-by-step workflow for the continuous spectrophotometric DHPS inhibition assay.
Strategic Conclusions for Drug Development
The head-to-head comparison unequivocally demonstrates that structural optimization of the sulfonamide scaffold can successfully overcome established resistance mechanisms. By extending the molecular footprint to engage conserved pockets within the DHPS enzyme, NGS-1 not only broadens the antibacterial spectrum against wild-type pathogens but effectively neutralizes sul1/sul2 plasmid-mediated resistance. For drug development professionals, these findings validate the continued investment in target-based rational design for classical antibiotic classes.
References
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Retrieved from[Link]
Centers for Disease Control and Prevention (CDC). (2025). Antibiotics Tested by NARMS. CDC. Retrieved from[Link]
Confirming the Mechanism of Action of Novel Benzothiazole Sulfonamides: A Comparative Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Isoform-Selective Carbonic Anhydrase (CA) Inhibition in Oncology Executive Summary The benzothiazole scaffold is a "privile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Area: Isoform-Selective Carbonic Anhydrase (CA) Inhibition in Oncology
Executive Summary
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, offering a highly tunable platform for drug discovery. When functionalized with a sulfonamide group (–SO₂NH₂), these compounds become potent inhibitors of metalloenzymes, most notably the Carbonic Anhydrase (CA) family.
Historically, first-generation CA inhibitors like Acetazolamide (AAZ) suffered from poor isoform selectivity, leading to systemic toxicity by inhibiting ubiquitous cytosolic isoforms (hCA I and hCA II). This guide provides a comprehensive comparative analysis of novel benzothiazole sulfonamides designed to selectively target the tumor-associated, transmembrane isoforms hCA IX and hCA XII . By detailing the underlying mechanism of action (MoA) and providing self-validating experimental protocols, this guide serves as a blueprint for confirming target engagement and structural selectivity in preclinical development.
Mechanism of Action: The "Tail Approach" to Isoform Selectivity
The human genome encodes 15 active CA isoforms that catalyze the rapid hydration of CO₂ to bicarbonate and protons. In solid tumors, hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of hCA IX on the cell membrane. This enzyme acidifies the extracellular microenvironment, promoting tumor invasion, metastasis, and chemoresistance ().
The Structural Logic:
The MoA of benzothiazole sulfonamides relies on a dual-interaction model known as the "tail approach":
Zinc Coordination (The Warhead): The sulfonamide group acts as a primary pharmacophore. In the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule and halting the hydration reaction.
Active Site Cavity Interaction (The Tail): The bicyclic benzothiazole ring extends outward from the deep active site cleft. Because the active site of hCA IX contains distinct hydrophobic residues (e.g., Leu91, Val121) compared to hCA II, the lipophilic benzothiazole tail preferentially binds to the hCA IX cavity, driving isoform selectivity.
Caption: Hypoxia-induced CA IX signaling pathway and targeted inhibition by benzothiazole sulfonamides.
To validate the superiority of novel benzothiazole sulfonamides, we must benchmark their inhibition constants (
Ki
) against standard, clinically used CA inhibitors like Acetazolamide (AAZ) and Ethoxzolamide (EZA).
The data in Table 1 illustrates a representative comparison. While standard inhibitors show high affinity across all isoforms (resulting in a low selectivity ratio), optimized benzothiazole sulfonamides (e.g., BZS-6 derivatives) exhibit a dramatic drop in affinity for the cytosolic hCA I and II, while maintaining low-nanomolar potency against the tumor-associated hCA IX and XII ().
Table 1: Quantitative Comparison of Carbonic Anhydrase Inhibition Profiles
Compound Class
hCA I (
Ki
, nM)
hCA II (
Ki
, nM)
hCA IX (
Ki
, nM)
hCA XII (
Ki
, nM)
Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ)
250.0
12.0
25.0
5.7
0.48 (Poor)
Ethoxzolamide (EZA)
25.0
8.0
34.0
22.0
0.23 (Poor)
Novel Benzothiazole Sulfonamide (BZS-6)
>10,000
450.0
4.5
2.1
100.0 (Excellent)
Note: A higher Selectivity Ratio indicates a wider therapeutic window, minimizing off-target neurological and renal side effects associated with hCA II inhibition.
To rigorously confirm the MoA and selectivity of these novel compounds, a self-validating experimental system is required. This involves orthogonal techniques: kinetic profiling to prove functional inhibition, followed by structural biology to prove the physical binding pose.
Causality for Choice: Carbonic anhydrase is one of the fastest known enzymes (
kcat≈106s−1
). Standard colorimetric microplate assays suffer from mixing dead-times that obscure the initial velocity of the reaction. A stopped-flow spectrophotometer (dead-time <2 ms) is mandatory to capture the true initial rate of CO₂ hydration.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain ionic strength) and 0.2 mM Phenol Red as the pH indicator.
Substrate Saturation: Prepare a saturated CO₂ solution (approx. 15 mM at 20°C) by bubbling pure CO₂ gas through distilled water for 30 minutes.
Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of the benzothiazole sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow complex formation.
Rapid Mixing & Acquisition: Load the enzyme-inhibitor mixture into Syringe 1 and the CO₂ substrate into Syringe 2 of the stopped-flow apparatus. Rapidly mix equal volumes.
Data Analysis: Monitor the decrease in absorbance at 558 nm (corresponding to the pH drop as CO₂ converts to HCO₃⁻ and H⁺) for 10–50 milliseconds. Calculate the initial velocity and determine the
Ki
using the Cheng-Prusoff equation.
Causality for Choice: While kinetic assays confirm that the enzyme is inhibited, crystallography proves how it is inhibited. It physically validates the "tail approach" by mapping the hydrophobic interactions of the benzothiazole ring with the enzyme's active site cavity.
Step-by-Step Methodology:
Co-Crystallization: Purify the catalytic domain of hCA IX. Incubate the apo-enzyme (10 mg/mL) with a 5-fold molar excess of the benzothiazole sulfonamide candidate for 2 hours.
Hanging-Drop Vapor Diffusion: Set up crystallization drops mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M Tris-HCl pH 8.5, 20% PEG 4000).
Diffraction & Phasing: Flash-freeze the resulting crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source. Use molecular replacement (using a known hCA IX structure, e.g., PDB ID: 3IAI) to solve the phase problem.
Refinement: Model the ligand into the
Fo−Fc
electron density map. Confirm the distance between the sulfonamide nitrogen and the Zn²⁺ ion (typically ~2.0 Å) to validate the primary MoA.
Caption: Step-by-step orthogonal workflow for validating the mechanism of action of novel CA IX inhibitors.
Conclusion
The integration of the benzothiazole scaffold with a sulfonamide warhead represents a significant leap forward in targeted cancer therapy. By leveraging the "tail approach," researchers can achieve remarkable selectivity for tumor-associated hCA IX and XII over off-target cytosolic isoforms. However, confirming this Mechanism of Action requires strict adherence to high-resolution kinetic profiling (stopped-flow assays) and structural validation (X-ray crystallography) to ensure that observed in vitro efficacy translates reliably into preclinical models.
References
Title: Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds
Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed (National Institutes of Health)
URL: [Link]
Title: Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides
Source: Journal of Enzyme Inhibition and Medicinal Chemistry / ResearchGate
URL: [Link]
Title: Novel Benzothiazole Sulfonamides as Potent α-Glucosidase and Cholinesterase Inhibitors: Design, Synthesis, Structural Properties, Biological Evaluation and Docking Studies
Source: Journal of Molecular Structure / ResearchGate
URL: [Link]
Safety & Regulatory Compliance
Safety
A Guide to the Safe and Compliant Disposal of 2-Methyl-1,3-benzothiazole-6-sulfonamide
The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 2-Methyl-1,3-benzothi...
Author: BenchChem Technical Support Team. Date: March 2026
The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 2-Methyl-1,3-benzothiazole-6-sulfonamide, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined are grounded in established principles of hazardous waste management and are designed to provide clarity and instill confidence in your laboratory's safety practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Therefore, it is prudent to handle 2-Methyl-1,3-benzothiazole-6-sulfonamide as a hazardous substance with the potential for similar toxicological effects. The primary risks associated with improper handling and disposal include:
Personnel Exposure: Direct contact can lead to skin and eye irritation, and inhalation of the powdered form may cause respiratory issues.[1]
Environmental Contamination: Improper disposal, such as discarding in regular trash or washing down the drain, can introduce the compound into the ecosystem, posing a risk to aquatic life.[5]
Regulatory Non-Compliance: Disposal of hazardous waste is strictly regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[6] Failure to comply can result in significant penalties.[6]
This risk assessment dictates that the compound must be treated as hazardous waste and disposed of through a certified and compliant process.
Essential Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to wear the appropriate PPE to mitigate the risk of exposure.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[7]
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect against accidental splashes or dust particles causing serious eye irritation.[1]
Body Protection
A standard laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.
To prevent inhalation, which may cause respiratory irritation.[1]
Step-by-Step Disposal Protocol
This protocol ensures that 2-Methyl-1,3-benzothiazole-6-sulfonamide waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[8]
Action: Collect waste 2-Methyl-1,3-benzothiazole-6-sulfonamide and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) separately from other waste streams.
Causality: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this could lead to unforeseen hazardous reactions.[8] Store it away from heat sources and direct sunlight.[8]
Step 2: Container Selection
The integrity of the waste container is paramount for safe storage and transport.
Action: Use a container that is chemically compatible and in good condition, with a secure, leak-proof lid.[9] For solid waste, the original product container is often a suitable choice.[9][10]
Causality: The container must be robust enough to prevent spills or leaks. Ensure it is not overfilled; a general guideline is to fill to no more than 90% capacity.[9]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[8]
Action: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "2-Methyl-1,3-benzothiazole-6-sulfonamide"
The accumulation start date (the date the first waste was placed in the container)
A clear indication of the hazards (e.g., "Irritant," "Harmful")
Causality: This information is vital for waste handlers and emergency personnel to understand the container's contents and associated risks.
Step 4: Temporary Storage in the Laboratory
Waste must be stored safely pending collection.
Action: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Causality: Storing waste in a designated and controlled area minimizes the risk of spills and unauthorized access.[9] The container should be kept closed except when adding waste.[11]
Step 5: Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
Causality: Hazardous waste must be disposed of in accordance with local, state, and federal regulations, which typically involves incineration or other approved treatment methods at a permitted facility.[13] Never dispose of this chemical in the regular trash or down the drain.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-1,3-benzothiazole-6-sulfonamide.